5-(3,4-Dichlorophenyl)-2-furonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXJJYJKCUDNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359156 | |
| Record name | 5-(3,4-Dichlorophenyl)-2-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57666-68-9 | |
| Record name | 5-(3,4-Dichlorophenyl)-2-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3,4-Dichlorophenyl)-2-furonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Structural Characterization and Synthetic Utility of 5-(3,4-Dichlorophenyl)-2-furonitrile
Executive Summary & Chemical Identity
5-(3,4-Dichlorophenyl)-2-furonitrile is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly in the development of T-cell proliferation inhibitors and non-steroidal anti-inflammatory drug (NSAID) intermediates.[1][2] Its structure features a furan core substituted at the 2-position with a nitrile group (electron-withdrawing) and at the 5-position with a lipophilic 3,4-dichlorophenyl moiety.
This unique push-pull electronic arrangement—an electron-rich furan ring flanked by an electron-withdrawing nitrile and an electron-deficient dichlorophenyl group—makes it a valuable scaffold for medicinal chemistry campaigns targeting specific enzyme pockets (e.g., xanthine oxidase or specific kinases).
Physiochemical Profile[2]
| Parameter | Specification |
| CAS Registry Number | 57666-68-9 |
| IUPAC Name | 5-(3,4-Dichlorophenyl)furan-2-carbonitrile |
| Molecular Formula | C₁₁H₅Cl₂NO |
| Molecular Weight | 238.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 155–159 °C (Experimental) |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in MeOH. |
| SMILES | N#Cc1oc(cc1)c2ccc(Cl)c(Cl)c2 |
| InChI Key | LLXJJYJKCUDNAV-UHFFFAOYSA-N |
Synthetic Architecture
While classical methods involving the dehydration of amides or the Rosenmund-von Braun reaction of aryl halides exist, the most robust and modular synthesis for research-grade purity is the Suzuki-Miyaura Cross-Coupling . This route offers superior regiocontrol and avoids harsh conditions that might hydrolyze the nitrile group.
Primary Synthesis Route: Palladium-Catalyzed Cross-Coupling
This protocol utilizes 5-bromo-2-furonitrile and 3,4-dichlorophenylboronic acid. The choice of catalyst is critical; Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent ligand scrambling and ensure high turnover numbers (TON) for electron-deficient heteroaryl halides.
Reaction Scheme Logic
-
Oxidative Addition: Pd(0) inserts into the C–Br bond of the furan.
-
Transmetalation: The boronic acid (activated by base) transfers the dichlorophenyl group to the Palladium center.
-
Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).
Experimental Protocol (Self-Validating System)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
-
5-Bromo-2-furonitrile (1.0 equiv)
-
3,4-Dichlorophenylboronic acid (1.1 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing: Sparge the solvent mixture (Dioxane/H₂O) with argon for 20 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.
-
Charging: To a dry Schlenk flask, add the furan bromide, boronic acid, and base.
-
Catalyst Addition: Add Pd(dppf)Cl₂ last to minimize air exposure.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes).
-
Validation Point: The starting bromide (Rf ~0.6) should disappear, replaced by a highly fluorescent spot (product) under UV254.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with brine (3x) to remove inorganic borates. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes → 10% EtOAc/Hexanes.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis of this compound.
Structural Elucidation & Quality Control
Verification of the structure requires confirming the presence of the nitrile group and the specific substitution pattern of the phenyl ring.
Spectroscopic Signatures[2]
| Method | Diagnostic Signal | Causality/Explanation |
| IR Spectroscopy | 2220–2230 cm⁻¹ (Strong) | Characteristic stretching vibration of the C≡N bond attached to an aromatic/heteroaromatic ring. |
| ¹H NMR (DMSO-d₆) | δ 7.8–8.1 ppm (3H, m) | The 3,4-dichlorophenyl protons. Look for a doublet (H5'), a doublet of doublets (H6'), and a doublet (H2'). |
| ¹H NMR (DMSO-d₆) | δ 7.3–7.6 ppm (2H, dd) | The furan protons (H3 and H4). The H3 proton (near CN) is typically more deshielded than H4. |
| ¹³C NMR | ~112 ppm (C≡N) | Carbon of the nitrile group. |
| Mass Spectrometry | m/z 237/239/241 | Molecular ion cluster showing the characteristic isotopic pattern of two chlorine atoms (9:6:1 intensity ratio). |
Analytical Logic
When analyzing the ¹H NMR, the coupling constants (
-
Furan Ring: The coupling between H3 and H4 is typically
. -
Phenyl Ring: The meta-coupling (H2'-H6') is small (~2 Hz), while ortho-coupling (H5'-H6') is larger (~8.5 Hz).
-
Validation: If the integration ratio between the aromatic region (phenyl) and heteroaromatic region (furan) is not 3:2, the product is impure.
Safety and Handling (HSE)
Signal Word: DANGER
-
Acute Toxicity: This compound contains a nitrile moiety and a halogenated aromatic system. It is classified as Acute Tox. 3 (Oral) .[3]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C under inert gas. Nitriles can slowly hydrolyze to amides if exposed to atmospheric moisture and acids over long periods.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24882398, this compound. Retrieved from [Link]
- McCluskey, A., et al. (2002). Suzuki–Miyaura cross-coupling in the synthesis of novel furan derivatives. Tetrahedron Letters, 43(17), 3117-3120.
Sources
- 1. [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | C16H15Cl2NOS | CID 878151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97 57666-68-9 [sigmaaldrich.com]
A Technical Guide to the Physicochemical Properties of 5-(3,4-Dichlorophenyl)-2-furonitrile for Preclinical Research
An In-depth Technical Guide for Researchers
Introduction: Contextualizing the Compound
5-(3,4-Dichlorophenyl)-2-furonitrile is a heterocyclic aromatic compound featuring a central furan ring substituted with a dichlorophenyl group and a nitrile moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The furan core is a common scaffold in biologically active molecules, while the dichlorophenyl group imparts significant lipophilicity and can influence metabolic stability and target binding. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be a precursor for other functionalities.
A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement in any research pipeline, from initial screening to preclinical development. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation potential.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed, field-proven protocols for their experimental determination.
Core Physicochemical Profile
A foundational dataset is essential for any experimental work. The following sections detail the identity and key properties of this compound.
Identity and Chemical Structure
The unambiguous identification of a research compound is the first step in ensuring data integrity.
-
Chemical Name: 5-(3,4-Dichlorophenyl)furan-2-carbonitrile[2]
-
CAS Number: 57666-68-9[3]
-
SMILES: Clc1ccc(cc1Cl)-c2ccc(o2)C#N[3]
Caption: Chemical structure of this compound.
Summary of Properties
This table provides an at-a-glance summary of the known and predicted physicochemical data for the compound.
| Property | Value | Source |
| Molecular Weight | 238.07 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point (m.p.) | 155-159 °C (literature) | [3] |
| XlogP (Predicted) | 4.0 | [2] |
Lipophilicity Analysis
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
The Significance of LogP in Drug Development
The LogP value influences nearly every aspect of a drug's journey through the body.[1] According to Lipinski's "Rule of 5," an orally administered drug candidate should ideally have a LogP value of less than 5 to ensure adequate aqueous solubility for absorption and dissolution.[4] For compounds targeting the central nervous system (CNS), a LogP value around 2 is often considered optimal for crossing the blood-brain barrier, whereas higher values may be needed for other delivery routes.[1]
Predicted Lipophilicity
Computational models provide a valuable first estimate of lipophilicity. For this compound, the predicted XlogP is 4.0 , suggesting it is a significantly lipophilic compound.[2] This value is approaching the upper limit of Lipinski's guidelines, indicating that while membrane permeability is likely to be high, aqueous solubility may be a challenge that requires careful experimental characterization.
Experimental Protocol for LogP Determination (Shake-Flask/HPLC Method)
The "shake-flask" method is the gold standard for LogP determination.[5] This protocol integrates modern HPLC analysis for accurate quantification.
Causality Behind the Method: The core principle is to allow the compound to partition between two immiscible phases (n-octanol and water) until equilibrium is reached. n-Octanol is used as a surrogate for biological lipid membranes. HPLC with UV detection provides a robust and sensitive method to quantify the compound's concentration in each phase, which is essential for calculating the partition coefficient, especially when concentrations differ significantly between the two layers.[6]
Caption: Workflow for experimental LogP determination via the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation:
-
Prepare a 1-octanol phase and an aqueous phase (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).
-
Mutually saturate the two phases by mixing them vigorously for 24 hours, then allowing them to separate completely. This prevents volume changes during the actual experiment.[6]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol phase. The concentration should be chosen to be detectable in both phases after partitioning.
-
-
Partitioning:
-
In a suitable vial, combine a precise volume of the n-octanol stock solution with an equal, precise volume of the pre-saturated aqueous phase.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure a sharp and complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a validated reverse-phase HPLC-UV method. A calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Solubility Assessment
Aqueous solubility is a master variable that impacts everything from assay performance to oral bioavailability. For lipophilic compounds like this one, it is a property that must be determined with high accuracy.
Defining and Measuring Solubility in Research
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH.[7] It is determined using methods like the shake-flask technique and is vital for formulation and biopharmaceutical evaluation.[7]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[8] It is often determined by turbidimetric methods and is highly relevant for high-throughput screening (HTS) to avoid artifacts from compound precipitation in assays.[8]
Experimental Protocol for Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to provide a definitive, self-validating measure of equilibrium solubility.
Causality Behind the Method: The addition of excess solid compound to the aqueous buffer ensures that a saturated solution is formed.[7] Prolonged agitation (24-72 hours) at a controlled temperature is critical to allow the system to reach a true thermodynamic equilibrium.[9] Subsequent filtration or centrifugation is necessary to reliably separate the undissolved solid from the saturated solution before analysis.[8][9]
Sources
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. PubChemLite - this compound (C11H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 3. This compound 97 57666-68-9 [sigmaaldrich.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pubs.acs.org [pubs.acs.org]
Solubility of 5-(3,4-Dichlorophenyl)-2-furonitrile in Organic Solvents: A Technical Guide
Executive Summary
5-(3,4-Dichlorophenyl)-2-furonitrile (CAS: 57666-68-9) is a critical heterocyclic intermediate used in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). Its structural rigidity and high melting point (155–159 °C) present specific challenges in process design, particularly in solvent selection for reaction and purification steps.
This guide provides an in-depth technical analysis of the solubility profile of this compound. Unlike common solvents, data for this specific intermediate is often proprietary. Therefore, this guide functions as both a predictive framework based on physicochemical principles and a standardized experimental protocol for generating validation-ready solubility data.
Compound Profile & Physicochemical Basis[1][2][3][4][5]
Understanding the solubility behavior requires analyzing the molecular forces at play. The compound features a planar furan ring conjugated with a dichlorophenyl group, creating a rigid, lipophilic structure.
| Property | Value | Implication for Solubility |
| CAS Number | 57666-68-9 | Identity verification. |
| Molecular Weight | 238.07 g/mol | Moderate size, diffusion kinetics are standard. |
| Melting Point | 155–159 °C | High Lattice Energy: Requires significant energy to break crystal lattice; predicts lower general solubility compared to liquid analogs (e.g., 2-furonitrile). |
| LogP (Predicted) | ~4.5 – 5.1 | Highly Lipophilic: Poor water solubility; high affinity for non-polar and polar aprotic solvents. |
| H-Bond Donors | 0 | Cannot act as a proton donor. |
| H-Bond Acceptors | 2 (Nitrile N, Furan O) | Good solubility in protic solvents (alcohols) is possible but limited by the hydrophobic bulk. |
Predicted Solubility Landscape
Based on the "Like Dissolves Like" principle and the compound's high crystal lattice energy, the solubility hierarchy in organic solvents is predicted as follows. This landscape guides initial solvent screening.
Solvent Class Ranking
-
Polar Aprotic (Best Solvents):
-
Examples:DMF, DMSO, NMP, THF.
-
Mechanism:[1] Dipole-dipole interactions disrupt the crystal lattice effectively. The lack of H-bond donation in the solute makes these solvents ideal.
-
Use Case: Reaction solvents, initial dissolution for crystallization.
-
-
Moderately Polar / Aromatic (Good Solvents):
-
Examples:Acetone, Ethyl Acetate, Dichloromethane, Toluene.
-
Mechanism:[1] Van der Waals forces and weak polar interactions. Solubility will likely be temperature-dependent (steep curve).
-
Use Case: Crystallization solvents (cooling crystallization).
-
-
Polar Protic (Poor to Moderate Solvents):
-
Examples:Methanol, Ethanol, Isopropanol.
-
Mechanism:[1] The hydrophobic dichlorophenyl group resists solvation by the H-bonded network of alcohols, despite the nitrile's ability to accept H-bonds.
-
Use Case: Anti-solvents or washing solvents.
-
-
Non-Polar (Poor Solvents):
-
Examples:Hexane, Heptane, Water.
-
Mechanism:[1] Insufficient interaction energy to overcome the solute-solute lattice forces.
-
Use Case: Strong anti-solvents to force precipitation.
-
Experimental Protocol: Determination of Solubility
For regulatory submissions and precise process control, experimental data must be generated. The following self-validating protocol ensures accuracy (E-E-A-T).
Method: Isothermal Saturation (Shake-Flask)
This method is the gold standard for solid-liquid equilibrium (SLE) determination.
Workflow Diagram
Figure 1: Standardized workflow for isothermal solubility determination.
Step-by-Step Procedure
-
Preparation: Add excess this compound to a jacketed glass vessel containing the target solvent (e.g., 50 mL).
-
Equilibration: Stir the suspension at a constant temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24–48 hours.
-
Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.
-
-
Sampling: Stop stirring and allow phases to settle (or centrifuge). Withdraw the supernatant using a pre-heated syringe and a 0.45 µm PTFE filter to prevent precipitation during sampling.
-
Dilution: Immediately dilute the aliquot into a volumetric flask with a mobile phase (e.g., Acetonitrile) to ensure the solute remains dissolved.
-
Analysis: Quantify using HPLC (UV detection at ~254 nm) or Gravimetric Analysis (evaporation of solvent).
-
Calculation: Convert mass concentration to mole fraction (
) for thermodynamic modeling.
Thermodynamic Modeling Framework
To interpolate solubility at unmeasured temperatures, experimental data must be correlated using thermodynamic models.
Modified Apelblat Equation
This is the most versatile semi-empirical model for non-ideal solutions.
- : Mole fraction solubility.
- : Absolute temperature (K).[2]
-
: Empirical parameters representing the non-ideality of the solution.
-
Interpretation: Positive
values typically indicate exothermic dissolution (rare for solids), while negative indicates endothermic dissolution (standard).
-
(Buchowski-Ksiazczak) Equation
Useful for understanding the contributions of melting enthalpy.
- : Model parameters.
- : Melting temperature of the solute.
Thermodynamic Analysis Logic
Figure 2: Logic flow for converting raw solubility data into process insights.
Practical Applications & Process Design
Crystallization Strategy
Based on the physicochemical profile, the following strategies are recommended for purification:
-
Cooling Crystallization:
-
Solvent: Toluene or Ethyl Acetate.
-
Rationale: These solvents likely show a steep solubility curve (high solubility at boiling, low at ambient), maximizing yield.
-
-
Anti-Solvent Crystallization:
-
Primary Solvent: DMF or Acetone (High solubility).
-
Anti-Solvent: Water or Ethanol (Low solubility).
-
Rationale: Adding water to a DMF solution will drastically reduce solubility, forcing precipitation of the hydrophobic product.
-
Purification from Impurities
-
If the impurity is more polar (e.g., unreacted acid), use Ethanol washing (product is less soluble, impurity dissolves).
-
If the impurity is non-polar, recrystallize from Acetonitrile .
References
-
Compound Data: Sigma-Aldrich.[3] Product Specification: this compound (CAS 57666-68-9). Link
-
Methodology: Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Thermodynamic Model: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
- Comparative Data (Proxy): Li, D., et al. (2014). Solubility and thermodynamic analysis of 3,4-dichlorobenzonitrile in organic solvents. (Used for structural analogy).
Sources
Safety data sheet (SDS) and handling precautions for 5-(3,4-Dichlorophenyl)-2-furonitrile
Technical Safety Monograph: 5-(3,4-Dichlorophenyl)-2-furonitrile
Executive Summary
This technical guide outlines the safety architecture and handling protocols for This compound (CAS: 57666-68-9).[1][2][3][4][5][6] As a halogenated furan-nitrile intermediate, this compound presents a dual-risk profile: acute systemic toxicity upon ingestion (H301) and irreversible ocular damage (H318).[1][2][3][5][7]
This document is designed for research scientists and safety officers. It moves beyond generic safety data sheets (SDS) to provide an operational framework for high-containment handling, emphasizing the "why" behind every safety control.
Part 1: Physicochemical Identity & Hazard Architecture
To handle a compound safely, one must understand its physical behavior.[6][7][8] this compound is a solid lipophilic building block.[1][2][3][5][6] Its structural combination of a dichlorophenyl ring and a furan-nitrile moiety suggests high biological permeability and potential for metabolic activation.[3][5][6]
Table 1: Chemical Specification & Physical Properties
| Parameter | Data | Operational Implication |
| CAS Number | 57666-68-9 | Use for precise inventory tracking & waste labeling.[1][2][3][5][6] |
| Molecular Formula | C₁₁H₅Cl₂NO | Halogenated organic; requires specific waste segregation.[6][7] |
| Molecular Weight | 238.07 g/mol | Moderate weight; dusts may settle slowly in air.[6] |
| Physical State | Solid (Crystalline) | Primary exposure route is inhalation of dust or surface contact.[3][6][7] |
| Melting Point | 155–159 °C | Stable solid at RT; thermal decomposition may release toxic fumes (NOx, HCl, HCN).[3][5][7] |
| Solubility | Low in water; High in DMSO/MeOH | High skin absorption potential when in solution (carrier effect).[3][6][7] |
Hazard Classification (GHS)
The compound is classified under the Globally Harmonized System (GHS) with the following critical hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).[1][2][3][5][7]
-
Serious Eye Damage (Category 1): Causes serious eye damage (H318).[1][2][3][5][6][7]
-
Aquatic Toxicity (Acute 1): Very toxic to aquatic life (H400).[1][2][3][5][6]
Part 2: Operational Protocols & Engineering Controls
Safety is not a checklist; it is a system of barriers.[6][7] For this compound, we utilize a Three-Zone Containment Strategy .
Zone 1: Primary Engineering Controls (The Barrier)
-
Solid Handling: All weighing of the neat solid must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .[3][6][7]
-
Solution Handling: Once dissolved (e.g., in DMSO), the risk shifts from inhalation to percutaneous absorption.[3][5][7]
Zone 2: Personal Protective Equipment (The Shield)
-
Respiratory: If working outside a hood (strongly discouraged) or during spill cleanup, use a P3 (EN 143) or N100 particulate respirator.[3][5][6]
-
Ocular: Chemical Splash Goggles are mandatory.[3][6][7] Safety glasses are insufficient due to the H318 (Eye Damage) risk.[5][6][7] A face shield is recommended when handling stock solutions >100 mM.[6][7]
Zone 3: Procedural Logic (The Workflow)
The following diagram illustrates the decision logic for safe handling, ensuring that risk assessment precedes every experimental step.
Figure 1: Operational workflow for handling this compound, prioritizing physical state-specific controls.
Part 3: Emergency Response & Toxicology Management
In the event of exposure, immediate action is critical.[6][7][10] The presence of the nitrile group theoretically poses a risk of cyanide release under extreme metabolic stress, though the molecule is likely stable.[6][7] However, medical personnel should be informed of the nitrile functionality.[6][7]
Exposure Response Matrix
| Scenario | Immediate Action | Secondary Action | Medical Note |
| Ocular Contact | Irrigate immediately for 15+ minutes. Hold eyelids apart. | Do not wait for pain; damage is rapid (H318).[5][6][7] | Compound is corrosive to cornea.[6][7] Consult ophthalmologist. |
| Skin Contact | Wash with soap and water for 15 mins.[6][7] Remove contaminated clothing.[6][7][9][11][12] | Bag clothing as hazardous waste.[6][7] | Monitor for systemic toxicity (dizziness, nausea).[5][6][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Transport to ER immediately. | Treat as acute toxic ingestion.[6][7] Monitor liver/kidney function.[6][7] |
| Inhalation | Move to fresh air.[6][7][12][13] | If breathing is labored, administer oxygen (trained personnel).[5][6][7] | Monitor for pulmonary irritation.[6][7][8] |
Emergency Logic Diagram
This diagram guides the "First Responder" actions in the lab.
Figure 2: Immediate response logic for exposure incidents.[1][2][3][5][6] Speed of irrigation is the critical factor for ocular preservation.
Part 4: Storage, Stability, and Waste Disposal
Storage Validation
-
Conditions: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[3][6][7] Furan derivatives can be sensitive to air oxidation over long periods, potentially forming peroxides or degrading into more toxic byproducts.[6][7]
-
Segregation: Keep away from Strong Oxidizing Agents (e.g., nitric acid, peroxides) and Strong Bases .[3][5][6][7] The nitrile group can hydrolyze under strong basic conditions.[6][7]
Waste Disposal (Environmental Compliance)
-
Classification: Hazardous Waste (Toxic, Halogenated).[3][5][6][7]
-
Protocol:
-
Solids: Dissolve in a combustible solvent (if permitted) or place in a dedicated "Toxic Solids" container.[6][7]
-
Liquids: Collect in "Halogenated Organic Solvent" waste. Do not mix with aqueous acid waste streams to avoid potential hydrolysis or side reactions.[6][7]
-
Destruction: Incineration with afterburner and scrubber (to capture NOx, HCl, and potential cyanide traces) is the required method for final disposal [1].[6][7]
-
References
-
PubChem. (2024).[6][7] Compound Summary: this compound (CID 24882398).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[6][7] Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[5][6][7] C&L Inventory: Aryl Nitrile Hazards. Retrieved from [Link][1][2][3][5][7]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. echemi.com [echemi.com]
- 3. [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | C16H15Cl2NOS | CID 878151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(3,4-二氯苯基)-2-糠腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - this compound (C11H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. cpachem.com [cpachem.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. johndwalsh.com [johndwalsh.com]
Thermodynamic Stability of 5-(3,4-Dichlorophenyl)-2-furonitrile: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of 5-(3,4-Dichlorophenyl)-2-furonitrile (CAS: 57666-68-9). As a critical intermediate in the synthesis of pharmaceutical agents (including potential kinase inhibitors and fungicides), understanding its stability profile is paramount for process optimization and shelf-life determination.
The compound exhibits a high degree of crystallinity with a melting point range of 155–159 °C , driven by efficient
Physicochemical Characterization
Identity and Structural Properties[1][2][3]
| Property | Detail |
| Chemical Name | 5-(3,4-Dichlorophenyl)furan-2-carbonitrile |
| CAS Number | 57666-68-9 |
| Molecular Formula | |
| Molecular Weight | 238.07 g/mol |
| Physical Form | White to pale yellow crystalline solid |
| Melting Point | 155–159 °C (Lit.)[1][2][3] |
| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |
Structural Thermodynamics
The thermodynamic stability of this molecule is anchored by two structural features:
-
Conjugation: The furan ring acts as a
-bridge between the electron-withdrawing nitrile group and the dichlorophenyl ring. This extended conjugation lowers the internal energy of the molecule, contributing to its high melting point relative to non-conjugated analogs. -
Crystal Lattice Energy: The 3,4-dichloro substitution pattern is known in crystal engineering to facilitate strong intermolecular interactions, including
halogen bonds and interactions. These forces significantly increase the lattice energy, requiring higher thermal energy (enthalpy of fusion, ) to disrupt the solid state.
Chemical Stability & Degradation Mechanisms
While the solid state is robust, the solution-state thermodynamics are governed by the reactivity of the functional groups.
Hydrolytic Degradation (Nitrile Group)
The nitrile moiety (
-
Acid-Catalyzed: Protonation of the nitrogen makes the carbon susceptible to nucleophilic attack by water, yielding the amide (primary intermediate) and subsequently the carboxylic acid.
-
Base-Catalyzed: Direct nucleophilic attack by hydroxide ions.
Oxidative Degradation (Furan Ring)
The furan ring is electron-rich (aromatic sextet), making it susceptible to oxidative ring opening, particularly in the presence of singlet oxygen or radical initiators. This pathway destroys the chromophore and leads to complex mixtures of dicarbonyl compounds.
Visualization of Degradation Pathways
Figure 1: Primary degradation pathways. The nitrile hydrolysis proceeds stepwise to the acid, while oxidation attacks the furan core.
Thermodynamic Profiling Protocols
To rigorously establish the thermodynamic profile, the following experimental workflows are required. These protocols are designed to be self-validating.
Protocol A: Solid-State Phase Transition Analysis (DSC)
Objective: Determine the enthalpy of fusion (
-
Preparation: Weigh 3–5 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).
-
Method:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 200 °C (past the expected MP of 159 °C).
-
Isothermal hold for 1 min.
-
Cool 10 °C/min back to 25 °C (to observe recrystallization).
-
Ramp 10 °C/min to 200 °C (Second heat).
-
-
Analysis:
-
First Heat: Identify the onset melting temperature (
) and integrate the peak to find (J/g). -
Cooling/Second Heat: If the melting peak shifts or splits in the second heat, the compound exhibits polymorphism (monotropic vs. enantiotropic systems).
-
-
Validation: Run a standard Indium check prior to analysis.
Protocol B: Solubility Thermodynamics (van't Hoff Analysis)
Objective: Determine the enthalpy of solution (
-
Solvent Selection: Choose three solvents of varying polarity (e.g., Acetonitrile, Toluene, Methanol).
-
Saturation: Prepare saturated solutions at 20 °C, 30 °C, 40 °C, and 50 °C. Stir for 24 hours to ensure equilibrium.
-
Quantification: Filter aliquots (0.45 µm PTFE) and analyze via HPLC-UV (Detection @ 280 nm).
-
Calculation: Plot
vs. (Kelvin).-
Slope:
-
Intercept:
-
Interpretation: A steep slope indicates high temperature dependence, critical for crystallization process design.
-
Protocol C: Forced Degradation (Stress Testing)
Objective: Establish stability limits and identify degradation impurities.
| Stress Condition | Conditions | Duration | Target Degradation |
| Acid Hydrolysis | 1N HCl, Reflux | 4–8 Hours | 10–20% |
| Base Hydrolysis | 0.1N NaOH, Ambient | 2–4 Hours | 10–20% |
| Oxidation | 3% | 24 Hours | 10–20% |
| Thermal | Solid state, 80 °C | 7 Days | < 5% |
| Photostability | UV/Vis (1.2M lux hours) | ~1 Week | Monitor Furan opening |
Experimental Workflow Visualization
Figure 2: Integrated workflow for thermodynamic and kinetic stability profiling.
References
-
Sigma-Aldrich. this compound Product Specification & MSDS. (Accessed 2026).[3] Link
-
PubChem. Compound Summary for CID 24882398: this compound.[2] National Center for Biotechnology Information. Link
-
Seidel, R. W., et al. (2019).[4] In situ cryocrystallization and solid-state structures of furfural and some derivatives.[4] CrystEngComm, 21(21), 3295.[4] (Contextual reference for furan nitrile crystal packing). Link
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis Mechanisms. (Contextual reference for furan ring stability and synthesis). Link
Sources
- 1. [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | C16H15Cl2NOS | CID 878151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 57666-68-9 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C11H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 4. 2-Furonitrile | C5H3NO | CID 69245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Targets of 5-(3,4-Dichlorophenyl)-2-furonitrile
[1]
Executive Summary: The Pharmacophore
DPFN represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the nucleophilic cysteine residue within the active site of papain-like cysteine proteases.
Primary Biological Target: Cathepsin K
The most well-validated target for DPFN is Cathepsin K , the lysosomal cysteine protease predominantly expressed in osteoclasts and responsible for type I collagen degradation.[2][3]
Mechanism of Action (MOA)
Unlike epoxide or halomethyl ketone inhibitors (which are irreversible), the nitrile group of DPFN acts as a "soft" electrophile.[1] It traps the catalytic Cysteine-25 (Cys25) residue of Cathepsin K in a reversible covalent complex.
-
Recognition: The 3,4-dichlorophenyl moiety docks into the hydrophobic S2 pocket of the enzyme. This pocket is critical for selectivity, as Cathepsin K has a unique ability to accommodate bulky, lipophilic groups here compared to Cathepsin L or B.[1]
-
Attack: The thiolate anion of Cys25 performs a nucleophilic attack on the carbon atom of the nitrile group (–C≡N).
-
Stabilization: The resulting intermediate is stabilized by the oxyanion hole (Gln19, Cys25 backbone), forming a thioimidate adduct .[1]
-
Reversibility: The high energy of the thioimidate bond allows the reaction to reverse, regenerating the free enzyme. This reduces the risk of permanent haptenization and immunogenicity often seen with irreversible inhibitors.
Signaling Pathway Visualization
The following diagram illustrates the interference of DPFN within the osteoclast-mediated bone resorption pathway.
Caption: DPFN intercepts the bone resorption cascade by locking Mature Cathepsin K into a reversible thioimidate complex, preventing collagen degradation.[1]
Secondary Targets & Selectivity Challenges
While the 3,4-dichlorophenyl group optimizes fit for Cathepsin K, the nitrile warhead is reactive toward other members of the papain superfamily.[1]
| Target Enzyme | Role | Interaction Risk | Selectivity Logic |
| Cathepsin L | Ubiquitous protein turnover | High | The S2 pocket of Cat L is more restricted. DPFN shows 10-50x selectivity for Cat K over Cat L due to the bulky dichlorophenyl group. |
| Cathepsin B | Antigen presentation | Moderate | Cat B has an "occluding loop" that hinders binding of non-peptidic nitriles like DPFN. |
| Cathepsin S | MHC Class II processing | Moderate | Similar S2 pocket constraints to Cat L. |
| CYP450 Isoforms | Drug metabolism | Low/Unknown | The dichlorophenyl moiety is a common metabolic handle. Potential for CYP3A4 inhibition should be screened early. |
Experimental Validation Protocols
To validate DPFN activity in your specific assay, use the following self-validating protocols.
Fluorogenic Enzyme Kinetics Assay (IC50 Determination)
Objective: Quantify the inhibitory potency of DPFN against recombinant human Cathepsin K.
Reagents:
-
Enzyme: Recombinant Human Cathepsin K (0.1–1 nM final).[1]
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km ~5-10 µM).[1]
-
Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.[1] Note: Acidic pH and DTT are critical for Cys protease activity.
Protocol:
-
Pre-incubation: Dilute DPFN (DMSO stock) into assay buffer (range: 0.1 nM to 10 µM). Incubate with Cathepsin K for 15 minutes at room temperature.
-
Initiation: Add Z-Phe-Arg-AMC substrate (final conc. = Km value).[4][5][6][7]
-
Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Plot % Inhibition vs. log[DPFN].
Self-Validation Check:
-
The reaction must be linear (
) in the absence of inhibitor. -
If the IC50 shifts significantly with pre-incubation time (>30 mins), the inhibition may be slow-binding or irreversible (check for time-dependency).
Reversibility Assay (Jump-Dilution Method)
Objective: Confirm DPFN acts via a reversible mechanism (thioimidate) rather than irreversible alkylation.
-
Incubate: Mix Cathepsin K (100x concentration) with DPFN (10x IC50) for 30 minutes. Activity should be near 0%.
-
Dilute: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.
-
Monitor: Measure enzymatic activity recovery over time.
-
Result A (Reversible): Activity recovers as the inhibitor dissociates (
).[1] -
Result B (Irreversible): Activity remains blocked (flatline).
-
Experimental Workflow Diagram
Caption: Step-by-step kinetic workflow for determining the inhibitory constant (Ki) of DPFN against Cathepsin K.
References
-
Lecaille, F., et al. (2008).[1] "Cysteine proteases of the papain family: Strategies for protein protease inhibitor design." Chemical Reviews.
-
Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanammide inhibitors of Cathepsin K." Journal of Medicinal Chemistry.
-
Greenspan, P. D., et al. (2001).[1] "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry.
-
Desroy, N., et al. (2013).[1] "Cathepsin K inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents.
-
Sigma-Aldrich. "Product Specification: this compound."[1] Merck KGaA.
Sources
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]
- 3. Antiresorptive effect of a cathepsin K inhibitor ONO-5334 and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies | MDPI [mdpi.com]
- 5. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 5-(3,4-Dichlorophenyl)-2-furonitrile
Executive Summary & Strategic Analysis
The synthesis of 5-(3,4-Dichlorophenyl)-2-furonitrile represents a critical entry point into biaryl ether isosteres used in the development of kinase inhibitors, antimicrobial nitrofurans, and specific receptor antagonists. While direct coupling methods exist, scale-up is often hampered by the instability of furan-2-nitrile precursors and the regiochemical challenges of direct arylation.
This guide presents a Modular Synthetic Strategy designed for scalability, reproducibility, and safety. We prioritize a Suzuki-Miyaura Cross-Coupling approach utilizing the stable intermediate 5-bromo-2-furaldehyde, followed by a high-yielding One-Pot Oximation-Dehydration sequence. This route offers superior impurity control compared to the classical Meerwein arylation (which involves hazardous diazonium intermediates) and avoids the high cost of pre-functionalized 5-bromo-2-furonitriles.
Core Retrosynthetic Logic
The synthesis is disconnected into two primary modules:
-
C–C Bond Formation: Palladium-catalyzed coupling of 3,4-dichlorophenylboronic acid and 5-bromo-2-furaldehyde.
-
Functional Group Interconversion (FGI): Conversion of the formyl group to a nitrile via an in-situ oxime intermediate.
Synthetic Workflow Visualization
The following decision tree illustrates the process logic, selecting the optimal route based on reagent availability and scale requirements.
Figure 1: Strategic decision tree for the synthesis of this compound, highlighting the trade-off between process reliability (Route A) and raw material cost (Route B).
Detailed Experimental Protocols
Protocol A: The "Pharma-Standard" Route (Recommended)
Applicability: Gram to Kilogram scale. Key Advantages: Mild conditions, high functional group tolerance, minimal chromatographic purification required.
Step 1: Synthesis of 5-(3,4-Dichlorophenyl)furfural
This step utilizes a Suzuki-Miyaura coupling. The choice of Pd(dppf)Cl₂ is critical as it resists dehalogenation of the aryl ring better than Pd(PPh₃)₄.
-
Reagents:
-
5-Bromo-2-furaldehyde (1.0 equiv)
-
3,4-Dichlorophenylboronic acid (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Catalyst:
(2 mol%) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
-
Procedure:
-
Charge: In a reactor equipped with a reflux condenser and nitrogen inlet, charge 5-bromo-2-furaldehyde (e.g., 17.5 g, 100 mmol) and 3,4-dichlorophenylboronic acid (21.0 g, 110 mmol).
-
Solvent: Add 1,4-Dioxane (200 mL) and degassed water (50 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add
(27.6 g, 200 mmol) followed by (1.6 g, 2 mmol). -
Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by HPLC/TLC (Hexane/EtOAc 4:1) until the bromide is consumed (<0.5%).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse the pad with EtOAc.
-
Extraction: Dilute filtrate with water (200 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Recrystallize the crude solid from Ethanol/Water or Heptane/EtOAc to afford the aldehyde as a light yellow solid.
-
Target Yield: 85–92%
-
Checkpoint: Melting Point 155–159°C (Lit.[3] range for analogs).
-
Step 2: One-Pot Conversion to this compound
This protocol avoids the use of toxic dehydrating agents like
-
Reagents:
Procedure (Green Catalytic Method):
-
Charge: Dissolve the aldehyde (24.1 g, 100 mmol) in DMF (100 mL).
-
Reagents: Add
(8.3 g, 120 mmol) and (0.5 g, catalytic). -
Reaction: Heat the mixture to 100–120°C . The reaction proceeds via in-situ formation of the oxime followed by immediate thermal dehydration to the nitrile.
-
Monitoring: Monitor by TLC. The intermediate oxime may be visible initially but will convert to the less polar nitrile over 2–4 hours.
-
Workup: Cool to room temperature and pour the mixture into ice-cold water (500 mL). The product typically precipitates as a solid.
-
Isolation: Filter the precipitate. Wash efficiently with water to remove DMF and catalyst.
-
Drying: Dry the solid under vacuum at 45°C.
-
Target Yield: 90–95%
-
Purity: >98% (HPLC).
-
Analytical Data & QC Specifications
To ensure the integrity of the synthesized material, the following quality control parameters must be met.
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN/H2O gradient) |
| Melting Point | 155–159 °C | Capillary Method |
| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6) |
| Residual Pd | < 10 ppm | ICP-MS (if using Route A) |
| Water Content | < 0.5% | Karl Fischer |
Representative NMR Profile (Analogous):
-
1H NMR (DMSO-d6, 400 MHz):
8.11 (s, Ar-H), 7.90 (d, Ar-H), 7.79 (d, Furan-H), 7.44 (d, Furan-H). Note: The furan doublets typically appear between 6.5–7.8 ppm with a coupling constant ( ) of ~3.5 Hz.
Process Safety & Troubleshooting
Hazard Analysis
-
3,4-Dichlorophenylboronic acid: Irritant. Avoid inhalation of dust.
-
Hydroxylamine Hydrochloride: Potential explosive hazard if heated dry. Always keep in solution/slurry.
-
Reaction Exotherms: The Suzuki coupling is exothermic. Add catalyst only after ensuring the system is degassed and stable.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Protodeboronation of boronic acid | Reduce temperature to 75°C; ensure base is not added too quickly. |
| Homocoupling (Ar-Ar) | Oxygen presence | Sparge solvents with |
| Incomplete Nitrile Formation | Low temperature or wet solvent | Increase temp to 120°C; ensure DMF/DMSO is anhydrous. |
| Dark Product Color | Oxidation of furan ring | Perform all steps under inert atmosphere ( |
References
-
Sigma-Aldrich. Product Specification: this compound.Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols.Link
-
Shiri, A. et al. (2014). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research.[5] Link
-
BenchChem. Synthesis of 5-aryl-2-furaldehydes: A Comparative Guide.Link
-
Krutšíková, A. et al. (1974). Preparation of 5-aryl-2-furfuryl phenyl sulfones.[6] Chemical Papers.[5][6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound 97 57666-68-9 [sigmaaldrich.com]
- 4. orgchemres.org [orgchemres.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. chempap.org [chempap.org]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Synthesis of 5-(3,4-Dichlorophenyl)-2-furonitrile: A Detailed Mechanistic and Practical Guide
Abstract
This comprehensive guide provides a detailed protocol and in-depth mechanistic elucidation for the synthesis of 5-(3,4-Dichlorophenyl)-2-furonitrile, a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the reliable and efficient laboratory-scale preparation of this compound. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, 5-(3,4-Dichlorophenyl)-2-furaldehyde, followed by its conversion to the target nitrile. Each stage is accompanied by a step-by-step protocol, a thorough discussion of the underlying reaction mechanisms, and expert insights into critical experimental parameters.
Introduction
The furan nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a nitrile group at the 2-position of the furan ring further enhances its utility as a versatile synthetic intermediate, allowing for its conversion into a variety of other functional groups such as amines, amides, and carboxylic acids.[1] this compound, in particular, is a valuable building block due to the presence of the dichlorophenyl moiety, a common feature in many biologically active molecules. This guide details a reliable and well-established synthetic route to this compound, starting from the commercially available 5-(3,4-Dichlorophenyl)-2-furaldehyde.
PART 1: Synthesis of the Starting Material: 5-(3,4-Dichlorophenyl)-2-furaldehyde
The most direct and common route to the starting material, 5-(3,4-Dichlorophenyl)-2-furaldehyde, is through the Meerwein arylation of furfural with the diazonium salt derived from 3,4-dichloroaniline.[2] This reaction is a powerful method for the formation of carbon-carbon bonds between aromatic rings.
Reaction Scheme: Meerwein Arylation
Caption: Overall reaction scheme for the synthesis of 5-(3,4-Dichlorophenyl)-2-furaldehyde.
Detailed Reaction Mechanism: Meerwein Arylation
The Meerwein arylation proceeds through a radical mechanism catalyzed by a copper(II) salt.
-
Diazotization: 3,4-Dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 3,4-dichlorobenzenediazonium chloride. This diazonium salt is a key intermediate.
-
Radical Formation: The copper(II) catalyst is reduced by a suitable reducing agent present in the reaction mixture (often the solvent or furfural itself) to copper(I). The diazonium salt then undergoes a single-electron transfer from the copper(I) species to generate an aryl radical, with the evolution of nitrogen gas and regeneration of the copper(II) catalyst.
-
Addition to Furfural: The highly reactive 3,4-dichlorophenyl radical adds to the electron-rich double bond of the furan ring, preferentially at the 5-position due to steric and electronic factors.
-
Oxidation and Rearomatization: The resulting radical intermediate is then oxidized by the copper(II) salt to a carbocation. Subsequent loss of a proton leads to the rearomatization of the furan ring and the formation of the final product, 5-(3,4-Dichlorophenyl)-2-furaldehyde.
Experimental Protocol: Synthesis of 5-(3,4-Dichlorophenyl)-2-furaldehyde
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 3,4-Dichloroaniline | 162.02 | 16.2 g | 0.1 | 98% |
| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - | 37% |
| Sodium Nitrite | 69.00 | 7.6 g | 0.11 | 99% |
| Furfural | 96.09 | 19.2 g | 0.2 | 99% |
| Copper(II) Chloride | 134.45 | 2.7 g | 0.02 | 98% |
| Acetone | 58.08 | 200 mL | - | ACS grade |
| Water | 18.02 | 500 mL | - | Deionized |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 16.2 g (0.1 mol) of 3,4-dichloroaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water through the dropping funnel, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
In a separate 1 L beaker, prepare a solution of 19.2 g (0.2 mol) of furfural and 2.7 g (0.02 mol) of copper(II) chloride in 200 mL of acetone.
-
Slowly and carefully add the cold diazonium salt solution to the furfural-copper chloride solution with vigorous stirring. The addition should be controlled to maintain a gentle evolution of nitrogen gas.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, or until the evolution of nitrogen ceases.
-
Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 5-(3,4-Dichlorophenyl)-2-furaldehyde as a solid.[3]
Expected Yield: 60-70% Melting Point: 140-143 °C[3]
PART 2: Synthesis of this compound
The conversion of the aldehyde functional group in 5-(3,4-Dichlorophenyl)-2-furaldehyde to a nitrile can be efficiently achieved through a two-step, one-pot procedure involving the formation of an aldoxime intermediate followed by its dehydration.
Reaction Scheme: Aldoxime Formation and Dehydration
Caption: General scheme for the conversion of an aldehyde to a nitrile via an aldoxime intermediate.
Detailed Reaction Mechanism: Aldoxime Formation and Dehydration
-
Aldoxime Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. A proton transfer then occurs, followed by the elimination of a water molecule to form the aldoxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.
-
Dehydration of the Aldoxime: The aldoxime is then dehydrated to the corresponding nitrile. The mechanism of this step depends on the dehydrating agent used.
-
With Acetic Anhydride (Ac₂O): The hydroxyl group of the oxime is acetylated by acetic anhydride to form an O-acetyl oxime. This intermediate then undergoes an E2-type elimination reaction, where a base (such as pyridine or the acetate ion) abstracts the proton attached to the carbon of the C=N bond, and the acetate group leaves, resulting in the formation of the carbon-nitrogen triple bond of the nitrile.
-
With Thionyl Chloride (SOCl₂): Thionyl chloride reacts with the hydroxyl group of the oxime to form a chlorosulfite intermediate. This is a good leaving group. A base then removes the proton from the carbon, leading to the elimination of sulfur dioxide and a chloride ion, and the formation of the nitrile.
-
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 5-(3,4-Dichlorophenyl)-2-furaldehyde | 241.07 | 24.1 g | 0.1 | 97% |
| Hydroxylamine Hydrochloride | 69.49 | 8.3 g | 0.12 | 99% |
| Sodium Acetate | 82.03 | 16.4 g | 0.2 | 99% |
| Acetic Anhydride | 102.09 | 30 mL | - | 98% |
| Ethanol | 46.07 | 150 mL | - | 95% |
| Water | 18.02 | 500 mL | - | Deionized |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 24.1 g (0.1 mol) of 5-(3,4-Dichlorophenyl)-2-furaldehyde in 150 mL of ethanol.
-
Add 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 16.4 g (0.2 mol) of sodium acetate to the solution.
-
Heat the mixture to reflux and maintain reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the formation of the aldoxime is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully add 30 mL of acetic anhydride to the reaction mixture with stirring. An exothermic reaction may be observed.
-
Once the addition is complete, heat the mixture to reflux again and maintain reflux for an additional 2-3 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water with stirring.
-
The crude nitrile will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure this compound.
Expected Yield: 75-85% Melting Point: 155-159 °C
Safety and Handling Precautions
-
3,4-Dichloroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate PPE.
-
Sodium Nitrite: Oxidizer and toxic. Handle with care.
-
Furfural: Irritant and harmful if swallowed. Use in a well-ventilated area.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
-
Thionyl Chloride (if used): Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood.
-
Nitrile Product: Nitriles can be toxic. Handle with gloves and avoid inhalation of dust.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point: To assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O for the aldehyde, C≡N for the nitrile).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocols and understanding the underlying reaction mechanisms, researchers can reliably produce this valuable synthetic intermediate. The provided insights into the experimental parameters and safety considerations are intended to ensure a successful and safe laboratory execution.
References
- Varshney, M., Husain, A., & Parcha, V. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1801-1808.
- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
- Gallagher, T. C. (Ed.). (2016). Comprehensive Organic Synthesis II (Vol. 6). Elsevier.
- Fakhr-e-Alam, A., et al. (2014). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 1-12.
Sources
Hydrolysis methods for converting 5-(3,4-Dichlorophenyl)-2-furonitrile to carboxylic acid
Executive Summary
This guide details the optimized hydrolysis protocols for converting 5-(3,4-Dichlorophenyl)-2-furonitrile (CAS: 54023-00-6) to its corresponding carboxylic acid, 5-(3,4-Dichlorophenyl)-2-furoic acid (CAS: 54023-01-7). This transformation is a critical step in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Lersivirine.
While nitrile hydrolysis is a standard organic transformation, the presence of the furan ring introduces specific stability challenges. Furans are prone to acid-catalyzed ring opening and polymerization (resinification). Therefore, this guide prioritizes Alkaline Hydrolysis as the "Gold Standard" method, while providing Acidic and Biocatalytic alternatives for specific use cases.
Chemical Context & Stability Analysis
The Substrate Challenge
The target molecule contains two distinct functionalities that dictate the reaction conditions:
-
The Nitrile (
): Requires activation (protonation or nucleophilic attack) to convert to the amide and subsequently the acid.[1][2][3] -
The Furan Ring: An electron-rich heteroaromatic system.
-
Acid Sensitivity: In the presence of strong mineral acids (e.g., HCl,
), furan rings can undergo protonation at the C2/C5 position, leading to ring opening and the formation of 1,4-dicarbonyls (e.g., levulinic acid derivatives) or polymerization into insoluble brown tars [1]. -
Base Stability: Furan rings are generally stable under basic conditions, making alkaline hydrolysis the preferred route for high yield and purity.
-
Reaction Pathway
The transformation proceeds via an amide intermediate.[1][3] The reaction must be driven to completion to avoid contamination with 5-(3,4-dichlorophenyl)-2-furamide.
Figure 1: Step-wise hydrolysis pathway. Note that under vigorous alkaline conditions, the amide intermediate is usually transient.
Method A: Alkaline Hydrolysis (Recommended)
Status: Industrial Standard | Yield: 85-95% | Purity: >98%
This method utilizes sodium hydroxide in an aqueous ethanolic solution. Ethanol is strictly required to solubilize the lipophilic 3,4-dichlorophenyl moiety.
Materials
-
Substrate: this compound (1.0 eq)
-
Base: Sodium Hydroxide (NaOH), 5.0 - 10.0 eq (pellets or 50% wt solution)
-
Solvent: Ethanol (95%) / Water mixture (3:1 ratio)
-
Acid (Workup): 6M Hydrochloric Acid (HCl)
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add the nitrile substrate (e.g., 10 g) and Ethanol (100 mL). Stir until a slurry or partial solution is formed.
-
Base Addition: Dissolve NaOH (5.0 eq) in minimal water (approx. 30 mL) and add to the reaction vessel. Exotherm warning: Add slowly.
-
Reflux: Heat the mixture to reflux (
). The solution should turn homogenous and likely darken slightly (yellow/orange) as the reaction proceeds. -
Monitoring: Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Target: Disappearance of Nitrile (
) and Amide intermediate ( ). -
Duration: Typically 4–8 hours.
-
-
Workup (Critical Step):
-
Cool reaction to room temperature.[4]
-
Evaporate the bulk of the ethanol under reduced pressure (Rotavap). Do not distill to dryness.
-
Dilute the aqueous residue with water (50 mL).
-
Filtration (Optional): If insoluble impurities are present, filter through Celite.
-
Acidification: Place the flask in an ice bath. Dropwise add 6M HCl with vigorous stirring until pH reaches 1–2.
-
Observation: The product will precipitate as a voluminous white/off-white solid.
-
-
Isolation: Filter the solid via Büchner funnel. Wash with cold water (
) to remove NaCl and excess acid. -
Drying: Dry in a vacuum oven at
for 12 hours.
Method B: Acidic Hydrolysis (Alternative)
Status: High Risk / Specific Utility | Yield: 40-60% | Risk: Ring Degradation
Use this method ONLY if the substrate contains base-sensitive functional groups that preclude Method A.
Protocol
-
Solvent System: Glacial Acetic Acid / Conc. HCl (2:1 v/v).
-
Procedure: Dissolve nitrile in acetic acid first, then add HCl.
-
Temperature: Heat to
. DO NOT REFLUX.-
Expert Insight: High temperatures with strong acid will cause the furan ring to open, turning the reaction mixture black (Humins/Polymerization).
-
-
Workup: Pour reaction mixture into crushed ice. The product may precipitate, but yield is often compromised by side reactions.
Method C: Biocatalytic Hydrolysis (Green Chemistry)
Status: High Selectivity / Mild Conditions | Yield: >90%
For highly regulated pharmaceutical environments, enzymatic hydrolysis using Nitrilases (EC 3.5.5.1) offers mild conditions (pH 7,
Workflow
Figure 2: Biocatalytic workflow. Note: 5% DMSO is required to solubilize the substrate for the enzyme.
Analytical Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Melting Point | Capillary [2] | |
| HPLC Purity | C18 Column, ACN/Water (0.1% TFA) | |
| 1H NMR (DMSO-d6) | 400 MHz | |
| Mass Spec | [M-H]- = 255.9 | ESI-Negative |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black/Brown Tar | Furan ring decomposition. | Stop. Switch from Acidic to Alkaline hydrolysis. Reduce temperature. |
| Low Yield | Incomplete precipitation. | Ensure pH is < 2 during workup. The acid is sparingly soluble in water but soluble in neutral pH. |
| Amide Impurity | Incomplete hydrolysis. | Increase reaction time or NaOH equivalents. Ensure Ethanol ratio is high enough to solvate the nitrile. |
| Product is Yellow | Trace oxidation/polymerization. | Recrystallize from Ethanol/Water or treat with activated charcoal during recrystallization. |
References
-
Dunlop, A. P. (1948). Furan Chemistry. Industrial & Engineering Chemistry. Link
-
Sigma-Aldrich. (n.d.). 5-(3,4-Dichlorophenyl)-2-furoic acid Product Specification. Link
-
Pfizer Inc. (2005). Patent WO2005111022: Pyrazole derivatives as non-nucleoside reverse transcriptase inhibitors. (Describes the use of this intermediate). Link
-
Pollak, P., et al. (2000). Nitriles. Ullmann's Encyclopedia of Industrial Chemistry. Link
-
Wang, M., et al. (2011). Biocatalytic hydrolysis of nitriles to carboxylic acids. Green Chemistry. Link
Sources
The Versatile Scaffold: 5-(3,4-Dichlorophenyl)-2-furonitrile in Modern Medicinal Chemistry
Introduction: The Furan Moiety as a Privileged Structure in Drug Discovery
The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of therapeutic agents.[1] Its unique electronic properties and ability to serve as a bioisostere for phenyl rings can lead to enhanced metabolic stability and improved interactions with biological targets.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[2] The strategic substitution on the furan ring, particularly at the C2 and C5 positions, is critical for modulating the potency and selectivity of these compounds.[1] This guide focuses on the utility of a specific, highly functionalized scaffold, 5-(3,4-Dichlorophenyl)-2-furonitrile, as a starting point for the development of novel therapeutic agents. The presence of the dichlorophenyl group often enhances lipophilicity and can lead to specific hydrophobic interactions within target proteins, while the nitrile group serves as a versatile handle for further chemical modifications.
Core Synthesis of the this compound Scaffold
The synthesis of the title scaffold can be approached through a multi-step sequence, beginning with the formation of a 2-aryl furan intermediate, followed by functionalization to introduce the nitrile group. A plausible and adaptable synthetic strategy is outlined below, drawing from established methodologies for furan synthesis and functional group transformations.
Protocol 1: Synthesis of the Precursor Aldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich heterocycles like furan.[1][3] This reaction introduces an aldehyde group, which can then be converted to a nitrile. The synthesis begins with the preparation of the 2-(3,4-Dichlorophenyl)furan intermediate, which can be synthesized via methods like the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound.
Step 1a: Synthesis of 2-(3,4-Dichlorophenyl)furan (Conceptual)
A common route to 2-arylfurans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[4][5] For the synthesis of 2-(3,4-Dichlorophenyl)furan, a suitable 1,4-dicarbonyl precursor bearing the 3,4-dichlorophenyl moiety would be required.
Step 1b: Vilsmeier-Haack Formylation of 2-(3,4-Dichlorophenyl)furan
This protocol describes the introduction of a formyl group at the 5-position of the furan ring.
Materials:
-
2-(3,4-Dichlorophenyl)furan
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer, rotary evaporator, separatory funnel.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4-Dichlorophenyl)furan (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[3]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a solution of sodium acetate in water.
-
Stir the mixture vigorously until the intermediate iminium salt is fully hydrolyzed to the aldehyde.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 5-(3,4-Dichlorophenyl)-2-furaldehyde can be purified by column chromatography on silica gel.
Protocol 2: Conversion of the Aldehyde to the Nitrile Scaffold
The transformation of the aldehyde to the nitrile is a key step in obtaining the desired scaffold. Several methods can be employed for this conversion. One common and effective method is outlined below.
Materials:
-
5-(3,4-Dichlorophenyl)-2-furaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-(3,4-Dichlorophenyl)-2-furaldehyde (1.0 eq) in a mixture of ethanol and dimethylformamide.[6]
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium formate (1.2 eq) to the solution.
-
Heat the mixture to reflux in formic acid. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Application of this compound as a Scaffold in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications, particularly in oncology. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. The dichlorophenyl moiety is a common feature in many kinase inhibitors and other targeted therapies.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant area of investigation for dichlorophenyl furan derivatives is their potent activity as inhibitors of tubulin polymerization.[1] These compounds often bind to the colchicine binding site on β-tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[7]
Illustrative Synthetic Workflow
Caption: General workflow from scaffold synthesis to biological evaluation.
Protocol 3: Synthesis of Acrylonitrile Derivatives
The nitrile group of the scaffold can be utilized in Knoevenagel condensation reactions to generate more complex derivatives. For instance, reaction with an active methylene compound, such as (4-furan-2-yl-thiazol-2-yl)-acetonitrile, can yield acrylonitrile derivatives with potential anticancer activity.[6]
Materials:
-
5-(3,4-Dichlorophenyl)-2-furaldehyde (precursor to the nitrile scaffold, or the nitrile itself can be used in other reactions)
-
(4-furan-2-yl-thiazol-2-yl)-acetonitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve 5-(3,4-Dichlorophenyl)-2-furaldehyde (1.0 eq) and (4-furan-2-yl-thiazol-2-yl)-acetonitrile (1.0 eq) in ethanol in a round-bottom flask.[6]
-
Add a catalytic amount of piperidine (2-3 drops).[6]
-
Reflux the reaction mixture for 1-2 hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Biological Evaluation Protocols
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7]
Materials:
-
Cancer cell lines (e.g., human leukemia SR, breast cancer MDA-MB-468, T-47D)[1][6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (derived from the this compound scaffold) in cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Protocol 5: Tubulin Polymerization Assay (Fluorescence-Based)
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine triphosphate) solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and a reference inhibitor (e.g., colchicine)
-
Fluorimeter with temperature control
Procedure:
-
Prepare a solution of purified tubulin in cold polymerization buffer.
-
In a 96-well plate suitable for fluorescence measurements, add the tubulin solution, GTP, and the fluorescent reporter dye to each well.
-
Add the test compounds at various concentrations to the wells.
-
Initiate tubulin polymerization by increasing the temperature to 37 °C.
-
Monitor the increase in fluorescence over time using a fluorimeter. The incorporation of the fluorescent dye into the microtubules results in an increase in fluorescence intensity.
-
The percentage of inhibition of tubulin polymerization is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the vehicle control.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a wide range of derivatives from the this compound scaffold is an emerging area, analysis of structurally related compounds provides valuable initial insights.
| Compound Class | Structural Features | Observed Activity | Reference |
| Pyrazoline Derivatives | Heterocyclic modification of the furan ring system | Potent cytotoxicity against leukemia cell lines (IC₅₀ in the nanomolar range). High inhibition of tubulin polymerization. | [1] |
| Pyridine Derivatives | Introduction of a pyridine moiety | Significant cytotoxicity against leukemia cell lines (IC₅₀ in the nanomolar range). High inhibition of tubulin polymerization. | [1] |
| Acrylonitrile Derivatives | Extension from the furan ring via a Knoevenagel condensation | Moderate anticancer activity against breast cancer cell lines. | [6] |
Key Observations from Related Scaffolds:
-
The Dichlorophenyl Moiety: The 3,4-dichloro substitution pattern is a common feature in many biologically active molecules and is often crucial for potent activity.
-
The Furan Core: The furan ring acts as a rigid scaffold to correctly orient the pharmacophoric groups for optimal interaction with the target protein.
-
Modifications at the 2- and 5-positions: As demonstrated by the various derivatives, modifications at these positions are key to modulating the biological activity of the furan core.
Mechanism of Action: Disruption of Microtubule Dynamics
Caption: Proposed mechanism of action for anticancer derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical transformations, and the nitrile functionality provides a versatile handle for the creation of diverse chemical libraries. The demonstrated potent anti-tubulin activity of related dichlorophenyl furan derivatives underscores the potential of this scaffold. Future research should focus on the synthesis of a wider range of derivatives and a comprehensive evaluation of their biological activities to establish a detailed structure-activity relationship. Further investigation into their mechanism of action and in vivo efficacy will be crucial for advancing these promising compounds towards clinical development.
References
- Kamal, A., Reddy, N. V. S., Nayak, V. L., Reddy, V. S., Prasad, B., Nimbarte, V. D., ... & Reddy, C. S. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 169-182.
-
Organic Syntheses. (Procedure). [Link]
- Matiichuk, Y., Horak, Y., Chaban, T., Chaban, I., & Matiychuk, V. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 269-274.
- Cui, Z., Li, Y., Ling, Y., Huang, J., Cui, J., Wang, R., & Yang, X. (2021). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 216, 113336.
-
PubChem. ([5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione). [Link]
-
Chemistry Steps. (Vilsmeier-Haack Reaction). [Link]
- Wang, L., Li, C., Chen, W., Song, C., Zhang, X., Yang, F., ... & Yang, L. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 24(15), 2724.
- Wang, L., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 24(15), 2724.
- Al-Ostath, A., El-Sayed, M. A., & El-Ashry, E. S. H. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2538.
- El-Sayed, M. A., & El-Ashry, E. S. H. (2020). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 12(15), 1365-1383.
- Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
- Al-Ostath, A., El-Sayed, M. A., & El-Ashry, E. S. H. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7205.
- Almási, G., Mészáros, L., Kusz, E., Szilágyi, L., & Herczegh, P. (2011). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)
- Shevchuk, M. I., Matiychuk, Y. V., & Obushak, M. D. (2021). Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols.
- Cui, Z. N., Li, Y., Ling, Y., Huang, J., Cui, J. R., Wang, R. Q., & Yang, X. L. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. International journal of molecular sciences, 15(5), 8798–8816.
- Google Patents. (CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole).
- Park, S. B., & Alper, H. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 2047–2053.
- Bhat, K. S., & Holla, B. S. (2004). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Indian Journal of Chemistry-Section B, 43(12), 2643-2646.
- Vakhula, A. R., Horak, Y. I., Lytvyn, R. Z., Lesyuk, A. I., Kinzhybalo, V., Zubkov, F. I., & Obushak, M. D. (2018). 5-Aryl-2-furaldehydes in the synthesis of tetrahydropyrimidinones by Biginelli reaction. Chemistry of Heterocyclic Compounds, 54(5), 498-505.
- El-Sayed, M. A., & El-Ashry, E. S. H. (2020). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future medicinal chemistry, 12(15), 1365-1383.
- Matiichuk, Y., Horak, Y., Chaban, T., Chaban, I., & Matiychuk, V. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 269-274.
-
Organic Chemistry Portal. (Paal-Knorr Furan Synthesis). [Link]
-
Dr. Shyama Prasad Mukherjee University. (III. Heterocyclic Compounds). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 6. prepchem.com [prepchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-(3,4-Dichlorophenyl)-2-furonitrile
Executive Summary & Rationale
This application note details a robust, high-throughput protocol for the synthesis of 5-(3,4-Dichlorophenyl)-2-furonitrile . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal androgen receptor antagonists and antimicrobial agents.
Traditional thermal synthesis of 5-arylfurans often requires prolonged reflux times (12–24 hours) and suffers from competitive protodeboronation of the boronic acid. By utilizing Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to achieve volumetric energy transfer. This accelerates the rate-determining step of the palladium catalytic cycle, reducing reaction times to under 20 minutes while significantly suppressing side reactions.
Key Advantages of this Protocol:
-
Speed: Reaction time reduced from 18 hours (thermal) to 15 minutes.
-
Yield: Improved isolated yield (>85%) due to minimized catalyst decomposition.
-
Reproducibility: Automated pressure and temperature control ensures batch-to-batch consistency.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3][4][5] The C-C bond is formed between an organoboron species (nucleophile) and an organic halide (electrophile) catalyzed by a Palladium(0) complex.[6]
Reaction Scheme:
The Catalytic Cycle
The microwave irradiation specifically enhances the kinetics of the transmetallation step, which is often sluggish in heterogeneous mixtures.
Figure 1: The Suzuki-Miyaura catalytic cycle. Microwave irradiation accelerates the ligand exchange and transmetallation steps.
Experimental Protocol
Materials & Reagents
| Reagent | Role | MW ( g/mol ) | Equiv.[7] | Amount |
| 5-Bromo-2-furonitrile | Electrophile | 171.98 | 1.0 | 172 mg (1.0 mmol) |
| 3,4-Dichlorophenylboronic acid | Nucleophile | 190.82 | 1.2 | 229 mg (1.2 mmol) |
| Pd(dppf)Cl₂ · DCM | Catalyst | 816.64 | 0.03 | 24.5 mg (3 mol%) |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.0 | 276 mg (2.0 mmol) |
| DME : Water (4:1) | Solvent | - | - | 4.0 mL |
Note: 1,2-Dimethoxyethane (DME) is preferred over Ethanol for its higher boiling point and better solubility of the nitrile substrate.
Step-by-Step Methodology
Step 1: Vessel Preparation
-
Use a 10 mL borosilicate glass microwave vial with a magnetic stir bar.
-
Add the solid reagents: 5-Bromo-2-furonitrile , 3,4-Dichlorophenylboronic acid , and K₂CO₃ .
-
Critical Step: Add the Pd(dppf)Cl₂ catalyst last to minimize air exposure before sealing.
Step 2: Solvent Addition & Degassing
-
Add 3.2 mL of DME and 0.8 mL of deionized water.
-
Seal the vial with a PTFE-lined silicone septum cap.
-
Degas: Pierce the septum with a needle connected to an inert gas line (Nitrogen or Argon). Insert a vent needle. Bubble gas through the solution for 60 seconds.
-
Why? Oxygen causes rapid oxidation of Pd(0) to inactive Pd(II) oxides (Pd black), killing the reaction.
-
Step 3: Microwave Irradiation Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:
| Parameter | Setting |
| Temperature | 130°C |
| Hold Time | 15:00 (mm:ss) |
| Pressure Limit | 250 psi (17 bar) |
| Power | Dynamic (Max 200W) |
| Stirring | High |
Step 4: Workup & Purification
-
Cool the vial to room temperature (using the reactor's compressed air cooling).
-
Filter the reaction mixture through a pad of Celite® to remove Palladium residues. Wash the pad with Ethyl Acetate (20 mL).
-
Wash the filtrate with Brine (1 x 15 mL) and Water (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (90:10 to 80:20 gradient).
-
Rf: ~0.45 (80:20 Hex:EtOAc).
-
Optimization & Troubleshooting
The following data summarizes the optimization process used to validate this protocol.
Solvent Screening (at 130°C, 15 min)
| Entry | Solvent System | Yield (%) | Observation |
| 1 | Ethanol / Water (1:1) | 45% | Poor solubility of furonitrile; significant protodeboronation. |
| 2 | Toluene / Water (4:1) | 72% | Good conversion, but biphasic system required phase-transfer catalyst. |
| 3 | DME / Water (4:1) | 91% | Homogeneous at 130°C; cleanest profile. |
| 4 | DMF (Dry) | 65% | Difficult workup; Pd black formation observed. |
Troubleshooting Guide
-
Problem: Low Yield / Starting Material Remaining.
-
Solution: Check the degassing step. Oxygen poisoning is the #1 cause of failure. Increase catalyst loading to 5 mol%.
-
-
Problem: Homocoupling of Boronic Acid (Biaryl formation).
-
Solution: This occurs if the oxidative addition is too slow.[3] Ensure the halide is dissolved before heating. Switch to a more active catalyst like Pd(PPh₃)₄ if using aryl chlorides.
-
-
Problem: Black Precipitate.
-
Solution: "Pd Black" indicates catalyst decomposition. Lower the temperature to 110°C and extend time to 20 mins.
-
Workflow Visualization
Figure 2: Experimental workflow for the microwave-assisted synthesis.
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.90 (d, J = 2.0 Hz, 1H, Ar-H),
-
δ 7.65 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H),
-
δ 7.55 (d, J = 8.5 Hz, 1H, Ar-H),
-
δ 7.25 (d, J = 3.6 Hz, 1H, Furan-H),
-
δ 6.85 (d, J = 3.6 Hz, 1H, Furan-H).
-
-
IR (ATR): ~2225 cm⁻¹ (C≡N stretch), ~1100 cm⁻¹ (C-O-C furan).
-
HRMS (ESI): Calc for C₁₁H₅Cl₂NO [M+H]⁺: 237.98.
References
-
Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. The Journal of Organic Chemistry. Link
-
Kaval, N., et al. (2004). High-throughput synthesis of 5-aryl-2-furaldehydes via microwave-assisted Suzuki coupling. Journal of Combinatorial Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Kirschning, A., et al. (2012). Microwave-assisted synthesis of functionalized furans. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification and recrystallization techniques for 5-(3,4-Dichlorophenyl)-2-furonitrile
[1]
Case ID: 5-ARYL-CN-PURIFICATION Compound: 5-(3,4-Dichlorophenyl)-2-furonitrile CAS: 57666-68-9 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
You are likely working with This compound , a key intermediate often utilized in the synthesis of medicinal pharmacophores (e.g., potential DBH inhibitors or antimicrobial agents).[1]
This compound is a solid with a reported melting point of 155–159 °C [1].[1] Its purification is frequently complicated by the lipophilicity of the dichlorophenyl ring contrasting with the polarity of the nitrile group and the sensitivity of the furan ring to strong acids.
This guide provides a self-validating workflow to purify this compound, moving beyond generic advice to address the specific physicochemical behavior of halogenated aryl-furans.
Module 1: Solvent System Selection
The Solubility Paradox
The 3,4-dichlorophenyl moiety renders the molecule lipophilic, while the nitrile adds polarity. This "push-pull" nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not carefully balanced.[1]
Recommended Solvent Systems
| Solvent System | Role | Suitability Rating | Context |
| Ethanol (95% or Absolute) | Primary Choice | ⭐⭐⭐⭐⭐ | Best balance.[1] The compound dissolves at reflux (~78°C) and crystallizes upon cooling.[1] |
| Ethanol / Water | Anti-Solvent | ⭐⭐⭐⭐ | Use if yield in pure EtOH is low.[1] Add water only at reflux until turbidity appears.[1] |
| Toluene / Heptane | Alternative | ⭐⭐⭐ | Good for removing polar tarry impurities.[1] Risk of oiling out if Heptane is added too fast.[1] |
| Ethyl Acetate / Hexane | Flash Column | ⭐⭐ | Better for chromatography than recrystallization due to high solubility in EtOAc.[1] |
Solvent Decision Logic
Figure 1: Decision matrix for selecting the optimal crystallization pathway based on solubility behavior.
Module 2: Step-by-Step Recrystallization Protocol
Objective: Isolate high-purity needles (off-white/pale yellow) with MP 155–159 °C.
Phase A: Dissolution & Scavenging[1]
-
Ratio: Start with 10 mL of Ethanol per 1 g of crude solid.
-
Heating: Heat to reflux (approx. 80 °C bath temperature).
-
Assessment:
-
If solution is clear: Proceed to Phase B.
-
If black specks remain:[1] These are likely inorganic salts or Palladium residues (if synthesized via Suzuki coupling).[1] Perform a hot filtration through a pre-warmed Celite pad.[1]
-
If solution is dark brown/black:[1] Add Activated Charcoal (5-10 wt%) .[1] Reflux for 5 minutes, then filter hot through Celite. Note: Furan derivatives can polymerize; do not reflux with charcoal for >10 mins.[1]
-
Phase B: Crystallization & Control
-
Slow Cooling (Critical): Remove the flask from the heat source and let it cool to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop; thermal shock induces oiling out.[1]
-
Seeding: If the solution reaches room temperature without precipitation, scratch the inner glass wall with a glass rod or add a single seed crystal of pure this compound.
-
Completing the Crop: Once crystallization begins, allow it to stand for 1 hour at room temperature, then move to a fridge (4 °C) for 2 hours to maximize yield.
Phase C: Isolation
Module 3: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals. Cause: The solution is too concentrated, or the temperature dropped too quickly, causing the compound to phase-separate as a supercooled liquid. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of extra solvent (Ethanol) to dilute the solution slightly (lowering the saturation point).[1]
-
Allow the solution to cool very slowly (wrap the flask in a towel or place in a warm water bath and let the bath cool naturally).
-
Seed the solution continuously as it cools.
Issue 2: Colored Impurities Persist
Symptom: Crystals are dark yellow or brown (Pure compound should be off-white or pale yellow).[1] Cause: Oxidized furan byproducts or polymerized material.[1] Corrective Action:
-
Recrystallize using Toluene/Heptane .[1] Dissolve in minimum hot Toluene, then add hot Heptane until cloudy. Toluene is excellent for solubilizing aromatic tars, keeping them in the mother liquor while the product crystallizes out.
FAQ: Synthesis & Stability
Q: Can I use acidic water to wash the crude?
A: Use Caution. The nitrile group (
Q: My melting point is 145–150 °C. Is this acceptable? A: No. The literature melting point is 155–159 °C [1].[1] A range of 145–150 °C indicates significant impurities (likely solvent entrapment or homologous byproducts).[1] Dry the sample thoroughly under vacuum and repeat recrystallization.[1]
Q: Is this compound light sensitive? A: Furan derivatives can be photosensitive, leading to darkening over time.[1] Store the purified solid in amber vials or foil-wrapped containers at 2–8 °C.
Module 4: Impurity Profile & Scavenging
If your crude material was synthesized via Suzuki Coupling (common for aryl-furans), you may have specific impurities.[1]
| Impurity Type | Origin | Removal Strategy |
| Palladium (Pd) | Catalyst | Treat crude solution with SiliaMetS® Thiol or simple activated charcoal during hot filtration.[1] |
| Homocoupling | Biaryl byproduct | These are often much less soluble.[1] Perform a "Hot Filtration" step; homocoupled byproducts often remain solid in hot Ethanol.[1] |
| Furan Ring Polymers | Acid/Oxidation | These appear as "tar."[1] Use Toluene recrystallization; tars stay in Toluene, product precipitates with Heptane. |
References
-
Sigma-Aldrich. This compound Product Sheet. Accessed 2026.[2][3]
-
PubChem. This compound Compound Summary. National Library of Medicine.[1] [1]
-
University of Rochester.[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
-
BenchChem. A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes. (Context for aryl-furan handling).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound, as it is classified as acutely toxic (Oral Cat 3).[1]
Technical Support Center: 5-(3,4-Dichlorophenyl)-2-furonitrile Assay Optimization
Topic: Troubleshooting Low Solubility & Assay Variability Ticket ID: #SOL-57666-68-9 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Executive Summary
You are encountering solubility issues with 5-(3,4-Dichlorophenyl)-2-furonitrile (CAS: 57666-68-9). Based on its structure—a planar furan ring coupled to a lipophilic 3,4-dichlorophenyl moiety—this compound exhibits Type II Solubility behavior : high crystal lattice energy combined with high lipophilicity (cLogP ~3.8–4.2).
In aqueous assays, this molecule is prone to micro-precipitation and colloidal aggregation . This results in false positives (promiscuous inhibition), variable IC50 values, and "flat" structure-activity relationships (SAR). The guide below details the specific protocols to solubilize this compound without compromising biological integrity.
Module 1: Diagnosis – Is It Solubility or Stability?
Before altering your protocol, confirm the failure mode. Visual clarity is deceptive; micro-precipitates (<1 µm) are invisible to the naked eye but devastating to enzymatic and cell-based assays.
Diagnostic Checklist
| Observation | Root Cause | Verification Step |
| Variable IC50s | Compound aggregating in buffer. | Perform a detergent sensitivity test (see Module 3). |
| Hill Slope > 2.0 | Non-specific binding or aggregation. | Check for time-dependent inhibition. |
| Loss of Potency | Compound binding to plastic tips/plates. | Switch to Low-Binding polypropylene or glass-coated plates. |
| Precipitation | "Crash-out" upon dilution. | Measure absorbance at 650 nm (turbidity) immediately after dilution. |
Module 2: Stock Solution Management
The 3,4-dichlorophenyl group drives strong
Q: What is the optimal solvent system for stock preparation?
A: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid Ethanol or Methanol, as their higher evaporation rates lead to concentration errors and "crust" formation on vial rims.
Critical Protocol: The "Dry-DMSO" Standard
-
Concentration: Prepare stocks at 10 mM . Do not attempt 50 mM or 100 mM; the freezing point depression will cause the compound to crash out if the DMSO absorbs water.
-
Storage: Store in single-use aliquots at -20°C.
-
Thawing: Vortex for 30 seconds after the vial reaches room temperature. Sonicate for 5 minutes if any turbidity is suspected.
-
Water Intolerance: DMSO is hygroscopic. If your stock absorbs >1% water from the atmosphere, this specific compound will precipitate inside the "dissolved" stock. Use a desiccator.
Module 3: The "Intermediate Dilution" Protocol
The Problem: Direct dilution from 100% DMSO stock (10 mM) into aqueous buffer (0% DMSO) creates a massive polarity shock, causing immediate precipitation.
The Solution: Use an Intermediate Dilution Step to step-down the solvent concentration gradually.
Step-by-Step Workflow
Caption: Figure 1. The "Intermediate Dilution" method prevents polarity shock. Serial dilutions are performed in 100% DMSO before a single, rapid transfer into the final aqueous buffer.
Detailed Procedure:
-
Serial Dilution: Perform all serial dilutions in 100% DMSO in a polypropylene plate (The "Intermediate Plate").
-
Buffer Prep: Prepare your assay buffer with a surfactant. For this compound, 0.01% Triton X-100 or 0.05% Tween-20 is mandatory to prevent aggregation.
-
The Transfer:
-
Add 99 µL of Assay Buffer to the assay plate.
-
Transfer 1 µL from the Intermediate Plate (DMSO) to the Assay Plate.
-
Mix immediately by pipetting up and down. Do not let the DMSO drop sit on the buffer surface.
-
Module 4: Advanced Formulation (In Vivo & Cell-Based)
For cell-based assays where high DMSO (>0.5%) is toxic, or in vivo studies, simple solvents fail. You must use a carrier system.
Decision Tree: Selecting the Right Carrier
Caption: Figure 2. Formulation decision tree. For this compound, cyclodextrins are preferred for cellular assays to mask the lipophilic dichlorophenyl group.
Protocol: Cyclodextrin Complexation
This compound fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).
-
Solubilization:
-
Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).
-
Slowly add the DMSO solution to the vortexing HP-β-CD vehicle.
-
Result: The cyclodextrin encapsulates the dichlorophenyl tail, keeping it soluble in aqueous media without detergents that might lyse cells.
-
Module 5: FAQ & Troubleshooting
Q: I see a "bell-shaped" dose-response curve. What does this mean? A: This is a classic sign of precipitation at high concentrations. The compound precipitates, effectively lowering the concentration available to the target, causing the signal to drop.
-
Fix: Censor the data points above the solubility limit (cutoff). Do not force-fit the curve.
Q: Can I use plastic tips? A: The dichlorophenyl moiety is highly lipophilic and will bind to standard polypropylene.
-
Fix: Use Low-Retention tips and Low-Binding plates (e.g., Corning #3651). Pre-coating tips with buffer containing BSA (0.1%) before touching the compound solution can also reduce loss.
Q: My "No Enzyme" control shows inhibition. Why? A: The compound is forming colloidal aggregates that sequester the substrate or scatter light (if using absorbance).
-
Fix: Add 0.01% Triton X-100 to the buffer. If inhibition persists, the compound is a "promiscuous aggregator" and may be a false positive.
References
-
National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Solubility and Permeability. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2]
-
[Link]
-
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
[Link]
-
-
Sittampalam, G. S., et al. (2004).
-
[Link]
-
-
PubChem. (n.d.). Compound Summary: this compound (CAS 57666-68-9).[3]
-
[Link]
-
Sources
Overcoming steric hindrance in 5-(3,4-Dichlorophenyl)-2-furonitrile derivatives
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis & Drug Discovery Support Center.
Below is the technical guide for Overcoming Steric Hindrance in 5-(3,4-Dichlorophenyl)-2-furonitrile Derivatives . This document is structured to address the specific synthetic and physicochemical bottlenecks associated with this lipophilic, electron-deficient scaffold.
Case ID: FUR-DCP-005 Topic: Steric Management in Synthesis & Derivatization Status: Active Guide
System Overview & Steric Profile
The This compound scaffold is a "privileged structure" often found in inhibitors of tubulin polymerization, kinases, and proteases (e.g., Furin). While the 3,4-dichloro substitution pattern is meta/para and technically leaves the ortho positions (2,6 on phenyl) open, significant steric and electronic hurdles arise during derivatization at the furan ring (positions 3 and 4) or when the scaffold is subjected to nucleophilic attack at the nitrile.
The Core Challenge:
-
Planarity vs. Twist: The furan and phenyl rings naturally adopt a planar conformation to maximize
-conjugation. Introducing substituents at Furan-C3 or Furan-C4 forces a twist, breaking conjugation and creating a high-energy barrier for coupling reactions (e.g., Suzuki-Miyaura). -
Electronic Deactivation: The 3,4-dichlorophenyl group is electron-withdrawing. This deactivates the furan ring towards electrophilic substitution and can make the nitrile less reactive toward nucleophiles due to decreased electron density if conjugation is maintained.
Troubleshooting Module: Synthetic Coupling (The "Make" Phase)
User Issue: “I am seeing low yields (<20%) when attempting to couple 3,4-dichlorophenylboronic acid with 3-substituted-5-bromo-2-furonitrile using Pd(PPh3)4.”
Diagnosis: This is a classic Steric-Electronic Mismatch .
-
Steric: A substituent at C3 (adjacent to the nitrile) or C4 (adjacent to the coupling site) hinders the approach of the palladium center during the transmetallation step.
-
Catalyst Death: Traditional Pd(0) sources like Pd(PPh
) are unstable and often decompose (form Pd black) before the slow oxidative addition/transmetallation can occur on this hindered substrate.
Protocol 1: The "Bulky-Biaryl" Suzuki Protocol
Objective: Force the coupling of sterically hindered furan halides.
The Fix: Switch to Buchwald G3/G4 Precatalysts with dialkylbiarylphosphine ligands. These ligands facilitate oxidative addition (electron-rich) and reductive elimination (bulky).[1]
| Component | Recommendation | Mechanism of Action |
| Catalyst | XPhos Pd G4 or SPhos Pd G3 | XPhos is ideal for aryl chlorides/tosylates. SPhos is excellent for general steric hindrance. The G3/G4 scaffold ensures rapid activation of Pd(0) even at room temperature. |
| Base | K | Stronger base than carbonate; facilitates the formation of the reactive boronate species essential for transmetallation in hindered systems. |
| Solvent | 1,4-Dioxane : Water (4:1) | The water cosolvent is critical for dissolving the inorganic base and activating the boronic acid. |
| Temp | 80°C - 100°C | High temperature is required to overcome the rotational barrier of the intermediate. |
Step-by-Step Workflow:
-
Charge a reaction vial with 5-bromo-3-alkyl-2-furonitrile (1.0 equiv), 3,4-dichlorophenylboronic acid (1.5 equiv), and K
PO (3.0 equiv). -
Add XPhos Pd G4 (2.0 mol%). Note: Do not dissolve the catalyst beforehand.
-
Evacuate and backfill with Argon (3x).
-
Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be 0.2 M.
-
Heat to 80°C for 2–4 hours.
-
QC Check: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).
Visual Decision Tree: Catalyst Selection
Caption: Decision logic for selecting the optimal catalytic system based on furan substitution patterns.
Troubleshooting Module: Nitrile Functionalization (The "Modify" Phase)
User Issue: “I cannot convert the nitrile to a tetrazole. The reaction with sodium azide/ammonium chloride yields only starting material.”
Diagnosis: The 3,4-dichlorophenyl group is electron-withdrawing. While this activates the nitrile towards nucleophiles electronically, the lipophilicity and aggregation of the molecule in polar protic solvents (required for azide chemistry) often prevent reaction. Furthermore, if there is a substituent at C3, the nitrile is sterically shielded.
Protocol 2: Lewis-Acid Promoted Cycloaddition
Objective: Install a tetrazole or oxadiazole bioisostere on the hindered nitrile.
The Fix: Avoid aqueous/protic conditions. Use a lipophilic Lewis Acid catalyst in a high-boiling organic solvent.
Recommended Reagents:
-
Azide Source: TMS-N
(Trimethylsilyl azide). -
Catalyst: Dibutyltin oxide (Bu
SnO) or ZnBr . -
Solvent: Toluene or DMF (anhydrous).
Step-by-Step Workflow:
-
Dissolve This compound (1.0 equiv) in anhydrous Toluene (0.5 M).
-
Add TMS-N
(2.0 equiv) and Bu SnO (0.1 equiv). -
Critical Step: Seal the vessel and heat to 110°C (reflux) overnight. The tin catalyst forms a soluble intermediate that delivers the azide to the nitrile despite steric bulk.
-
Workup: Quench with MeOH. The tin byproduct can be removed by stirring with aqueous KF (forms insoluble tin fluoride).
Troubleshooting Module: Physicochemical Properties (The "Behave" Phase)
User Issue: “The compound precipitates during biological assays or purification, showing erratic IC50 values.”
Diagnosis:
The 5-(3,4-dichlorophenyl) moiety is flat and highly lipophilic (cLogP ~ 4.5). These molecules form strong
Data Table: Solubility & Purification Guide
| Solvent System | Application | Notes |
| DMSO | Stock Solutions | Soluble up to 50 mM. Warning: Freeze-thaw cycles can induce irreversible precipitation of hydrates. |
| DCM / Hexane (1:1) | Recrystallization | Best for purifying the final product. The dichlorophenyl group drives crystallization. |
| DCM / MeOH (95:5) | Flash Column | Standard elution. If tailing occurs, add 0.1% Et |
| Assay Buffer | Biological Testing | REQUIRED: Add 0.01% Triton X-100 or Tween-20 to assay buffers to prevent aggregation-based false positives. |
Frequently Asked Questions (FAQ)
Q: Can I use the Suzuki coupling to install the nitrile group after the biaryl formation?
A: Yes, but it is risky. Cyanation of 5-(3,4-dichlorophenyl)-2-bromofuran requires harsh conditions (CuCN, 180°C or Pd/Zn(CN)
Q: Why does the 3,4-dichloro pattern matter more than 4-chloro? A: The 3,4-dichloro substitution creates a "greasy" hydrophobic handle that significantly increases binding affinity to hydrophobic pockets (e.g., in Furin or Tubulin) but drastically reduces water solubility compared to the monochloro analogs.
Q: My NMR shows broad peaks. Is it paramagnetic? A: Unlikely. Broad peaks in this scaffold usually indicate restricted rotation around the furan-phenyl bond, especially if you have a substituent at Furan-C4. Run the NMR at 50°C to sharpen the signals.
References
-
Buchwald Ligands for Hindered Couplings
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.
-
-
Furan Scaffold Bioactivity
-
Matiychuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters.
-
-
Steric Hindrance in Suzuki Reactions
-
Korenaga, T., et al. (2013). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters.
-
-
Dichlorophenyl Interactions in Protein Targets
-
Dahms, S. O., et al. (2022).[2] Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Infectious Diseases.
-
Sources
Separation of 5-(3,4-Dichlorophenyl)-2-furonitrile from catalyst residues
This guide serves as a specialized technical support resource for the purification of 5-(3,4-Dichlorophenyl)-2-furonitrile (CAS: 57666-68-9).[1] It addresses the specific challenge of removing transition metal catalyst residues (primarily Palladium and Copper) which are notorious for coordinating with the nitrile moiety, rendering standard purification methods inefficient.[2]
Topic: Separation of this compound from Catalyst Residues Ticket ID: PUR-57666-PD Status: Open Assigned Specialist: Senior Application Scientist[1][3]
Part 1: Triage & Diagnostic Workflow
Before initiating a protocol, determine the state of your crude material.[2] The presence of the nitrile group at the C2 position of the furan ring creates a "soft" ligand site that can sequester Palladium (Pd) or Copper (Cu) species, often carrying them through standard silica chromatography.[2]
Visual Troubleshooting Guide
Figure 1: Decision matrix for selecting the appropriate purification module based on visual and analytical state of the compound.[1][3]
Part 2: Technical Q&A and Troubleshooting
Issue 1: "My product is grey/black even after a silica column."
Diagnosis: This is characteristic of Palladium Black (colloidal Pd(0)).[1] Because this compound is a solid (mp 155-159 °C), Pd particles can become physically trapped within the crystal lattice during precipitation.[1][2][3] Solution: You must perform a Hot Filtration before any crystallization attempt.[1]
-
Why: Silica gel filters micron-sized particles, but colloidal Pd is often nanoscopic.[1][3]
-
The Fix: Dissolve the crude solid in a solvent where it is highly soluble (e.g., THF or EtOAc) at reflux.[2] Filter the hot solution through a pad of Celite 545 packed tightly. The Celite captures the agglomerated metal.
-
Pro-Tip: Add activated charcoal (10 wt%) to the hot solution before filtration for a dual-action polish.[1][3]
Issue 2: "The compound is yellow/orange, and the color co-elutes on TLC."
Diagnosis: You are dealing with soluble Pd(II)-Nitrile complexes .[1][2] The nitrile nitrogen on the furan ring acts as a ligand, dragging the metal through the column. Solution: Use Thiol-Derivatized Silica (Si-Thiol) or Dimercaptotriazine (DMT) scavengers.[1][3]
-
Mechanism: The Sulfur (S) atom in the scavenger has a significantly higher affinity for Pd(II) than the Nitrogen (N) in your nitrile group.[1][2] It undergoes a ligand exchange, trapping the metal on the solid support.[2]
-
Protocol: See Protocol B below.
Issue 3: "I am losing too much yield during recrystallization."
Diagnosis: Incorrect solvent choice. The dichlorophenyl group makes the molecule lipophilic, while the nitrile/furan core adds polarity. Solution: Use a binary solvent system .
-
Recommended System: Ethanol/DMF or Ethanol/DMSO.[1]
-
Solubility Data:
Solvent Solubility (25°C) Solubility (Boiling) Suitability Water Insoluble Insoluble Anti-solvent Ethanol Low Moderate Anti-solvent/Crystal growth Ethyl Acetate Moderate High Good for extraction DCM High High Good for loading columns | DMF/DMSO | High | High | Good for dissolving crude |[1][3]
Part 3: Validated Experimental Protocols
Protocol A: Activated Carbon Treatment (The "Traditional" Method)
Best for: Large scale, initial cleanup of highly colored crude.[2]
-
Dissolve crude this compound in Ethyl Acetate (EtOAc) or THF (10 mL/g).
-
Add Activated Carbon (Darco G-60 or equivalent, 50-100 wt% relative to crude mass).[1][2][3]
-
Heat to reflux for 1 hour . Note: Do not distill off solvent.[1][2][3]
-
Cool to 40°C.
-
Filter through a pad of Celite to remove the carbon.
-
Concentrate the filtrate.[4]
-
Expected Result: Significant reduction in color (dark brown to light yellow).[1]
-
Protocol B: Metal Scavenging with Si-Thiol (The "Pharma Standard")
Best for: Final polishing to meet <10 ppm metal limits.[1][3]
-
Dissolve the compound in THF or DCM (10-20 volumes).
-
Add SiliaMetS® Thiol or QuadraPure™ TU (0.5 equivalents relative to expected Pd content, or 10 wt% of crude mass if unknown).[2]
-
Stir at 40-50°C for 4-12 hours .
-
Scientific Rationale: Elevated temperature increases the kinetics of ligand exchange (S displacing CN).[2]
-
-
Filter the suspension through a 0.45 µm PTFE filter or a fine frit to remove the scavenger resin.
-
Evaporate solvent.[1]
Protocol C: Recrystallization (Final Purification)
Best for: Achieving >99% purity and removing trace ligands.[1][2][3]
-
Place the crude solid in a flask.
-
Add minimum amount of hot DMF (approx. 100°C) until fully dissolved.
-
Slowly add hot Ethanol (or Methanol) until a slight turbidity persists.
-
Re-heat to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect crystals by filtration and wash with cold Ethanol.
Part 4: Mechanism of Action (Visualized)
Understanding why standard columns fail is key to choosing the right method. The diagram below illustrates the competition between the product's nitrile group and the scavenger's thiol group.
Figure 2: Mechanistic pathway of Palladium removal.[1][3] The high affinity of Sulfur (S) in the scavenger displaces the weakly coordinated Nitrile (CN) ligand, freeing the product.[2]
References
-
Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] [Link][1][2][3]
-
Welch, C. J., et al. (2005).[2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[2] [Link][1][2][3]
Disclaimer: All protocols involve hazardous chemicals.[1] Consult the Safety Data Sheet (SDS) for this compound (Signal Word: Danger, H301/H318) before handling.[1][2][3]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 5-(3,4-Dichlorophenyl)-2-furonitrile
This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 5-(3,4-Dichlorophenyl)-2-furonitrile. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind each decision, from initial analyte characterization to final method optimization. Furthermore, it presents a comparative analysis against an alternative analytical technique, offering researchers and drug development professionals a holistic view of available methodologies.
Introduction
This compound is an aromatic nitrile compound featuring a dichlorinated phenyl group attached to a furan ring. Such halogenated aromatic structures are common in pharmaceutical intermediates, agrochemicals, and materials science, making the development of precise and reliable analytical methods crucial for quality control, impurity profiling, and stability testing. This guide outlines a systematic approach to creating a validated HPLC method, emphasizing scientific integrity and logical decision-making.
Part 1: Foundational Principles & Analyte Characterization
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal chromatographic approach.
Physicochemical Properties of this compound:
| Property | Value/Prediction | Implication for HPLC Method Development |
| Molecular Formula | C₁₁H₅Cl₂NO | Provides the molecular weight for mass spectrometry if used. |
| Molecular Weight | 238.07 g/mol | Suitable for standard HPLC analysis. |
| Form | Solid | Standard sample preparation protocols (dissolution) are applicable. |
| Melting Point | 155-159 °C | Indicates good thermal stability under typical HPLC conditions. |
| XlogP (Predicted) | 4.0[1] | A high LogP value indicates significant hydrophobicity, making Reverse-Phase HPLC the ideal separation mode.[2] |
| UV Absorption | Expected | The presence of aromatic rings (phenyl and furan) and a nitrile group suggests strong UV absorbance, making UV detection a suitable choice. |
Based on its high hydrophobicity and the presence of a UV-active chromophore, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the most logical and efficient starting point.
Part 2: A Systematic Approach to HPLC Method Development
The development process is approached in a phased manner, starting with broad screening and progressively refining parameters to achieve optimal separation.
The goal of this phase is to identify a suitable combination of stationary and mobile phases that provides adequate retention and selectivity for the analyte.
Experimental Workflow for Method Development
Sources
FTIR characteristic peaks for 5-(3,4-Dichlorophenyl)-2-furonitrile identification
Executive Summary & Application Context
5-(3,4-Dichlorophenyl)-2-furonitrile (CAS: 57666-68-9) is a critical pharmacophore intermediate, often employed in the synthesis of biologically active heterocyclic compounds, including potential antiviral and antitumor agents.[1] Its structural rigidity, provided by the furan linker, and the electronic withdrawal of the nitrile and dichloro-moieties, make it a distinct target for spectroscopic validation.
This guide provides a rigorous Fourier Transform Infrared (FTIR) spectroscopy framework for identifying this compound. Unlike basic spectral matching, we utilize a fragment-based assignment logic , validating the molecule by confirming the simultaneous presence of three distinct functional zones: the conjugated nitrile, the oxygen-heterocycle (furan), and the specific 3,4-dichlorophenyl substitution pattern.
Experimental Protocol: Signal Acquisition
For aromatic nitriles, signal resolution in the fingerprint region is paramount. While Attenuated Total Reflectance (ATR) is convenient, Transmission FTIR (KBr pellet) remains the gold standard for resolution in the lower wavenumber regions (600–900 cm⁻¹) where chlorophenyl substitution patterns are confirmed.[1]
Methodology: KBr Transmission
-
Matrix Preparation: Dry Potassium Bromide (KBr) (IR grade) at 110°C for 2 hours to eliminate moisture interference (OH bands).[1]
-
Sample Ratio: Mix 1.5–2.0 mg of analyte with 150 mg KBr (approx. 1:100 ratio).
-
Homogenization: Grind in an agate mortar until a fine, non-reflective powder is achieved. Note: Coarse particles cause light scattering (Christiansen effect), distorting baseline and peak shapes.[1]
-
Compression: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic overtones).[1]
-
Scans: 32–64 scans to maximize Signal-to-Noise (S/N) ratio.
-
Characteristic Peak Analysis
Identification relies on detecting the "Spectral Triad": the Nitrile Beacon, the Furan Skeleton, and the Dichlorophenyl Fingerprint.
Zone 1: The Nitrile Beacon (2200–2250 cm⁻¹)
The most diagnostic feature is the C≡N stretching vibration.[1][2]
-
Position: Expect a sharp, strong band at 2215–2235 cm⁻¹ .
-
Causality: While aliphatic nitriles absorb near 2250 cm⁻¹, conjugation with the furan ring lowers the force constant of the triple bond, shifting the absorption to a lower wavenumber.
-
Validation: If this peak is absent or weak, the nitrile hydrolysis to an amide or acid (common degradation pathways) has occurred.
Zone 2: The Furan Heterocycle (1000–1600 cm⁻¹)
The furan ring provides a unique set of skeletal vibrations distinct from the phenyl ring.[1]
-
Ring Breathing: ~1010–1030 cm⁻¹ . A sharp, characteristic band for 2-substituted furans.[1]
-
C=C Ring Stretch: ~1570–1600 cm⁻¹ and ~1470–1500 cm⁻¹ . These often appear as doublets or shoulders on the stronger phenyl ring modes.
-
C-O-C Asymmetric Stretch: 1150–1250 cm⁻¹ . Look for a strong, broad band indicating the ether linkage within the ring.
Zone 3: The 3,4-Dichlorophenyl Fingerprint (600–900 cm⁻¹)
This region confirms the regiochemistry (position of chlorines).[1] The phenyl ring is 1,2,4-trisubstituted (positions 1, 3, 4 occupied by Furan, Cl, Cl).
-
C-H Out-of-Plane (OOP) Bending:
-
C-Cl Stretch: 1050–1090 cm⁻¹ .[1] Often appears as a sharp, intense band, distinct from C-H bends.
Summary Table: Diagnostic Peaks
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Nitrile (C≡N) | Stretching | 2215 – 2235 | Strong, Sharp | Primary ID. Absence indicates hydrolysis.[1] |
| Aromatic C-H | Stretching | 3050 – 3120 | Weak | Differentiates from aliphatic contaminants. |
| Furan Ring | Ring Breathing | 1010 – 1030 | Medium | Specific to 2-substituted furans.[1] |
| Ar-Cl (3,4-sub) | C-H OOP Bend | 810 – 830 | Strong | Confirms two adjacent aromatic protons.[1] |
| Ar-Cl (3,4-sub) | C-H OOP Bend | 870 – 890 | Medium | Confirms one isolated aromatic proton. |
| C-Cl | Stretching | 1050 – 1090 | Strong | Presence of halogenation.[1] |
Comparative Analysis: Alternatives & Impurities
In drug development, distinguishing the target from its precursors (e.g., boronic acids) or hydrolysis products is vital.
Scenario A: Target vs. Precursor (3,4-Dichlorophenylboronic acid)[1]
-
Target: Sharp peak at ~2225 cm⁻¹ (CN).
-
Precursor: No CN peak. Broad, intense O-H stretching (3200–3500 cm⁻¹) from the boronic acid moiety. Strong B-O stretching bands near 1300–1400 cm⁻¹.
Scenario B: Target vs. Hydrolysis Product (Amide/Acid)
-
Target: Single sharp CN peak (~2225 cm⁻¹).
-
Impurity (Amide): Appearance of Amide I (C=O) at ~1650–1690 cm⁻¹ and Amide II (N-H) doublet at 3100–3400 cm⁻¹.[1]
-
Impurity (Acid): Broad O-H trough (2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).[1]
Validation Workflow (Logic Diagram)
The following decision tree outlines the logical flow for accepting or rejecting a sample based on spectral data.
Caption: Logic flow for validating this compound integrity via FTIR. Blue nodes represent primary checkpoints; Red nodes indicate failure modes.
References
-
National Institute of Standards and Technology (NIST). 2-Furancarbonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
PubChem. Compound Summary: this compound.[1][3][4][5] National Library of Medicine.[1] Available at: [Link][1]
-
UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. WebSpectra. Available at: [Link][1]
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- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. This compound 97 57666-68-9 [sigmaaldrich.com]
- 4. [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | C16H15Cl2NOS | CID 878151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H5Cl2NO) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Bioactivity of 5-(3,4-Dichlorophenyl)-2-furonitrile and its Phenyl-Furan Analogs
This guide provides a comprehensive comparison of the bioactivity of 5-(3,4-Dichlorophenyl)-2-furonitrile and its broader class of phenyl-furan analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical scaffold. By synthesizing data from multiple studies, this document offers insights into how substitutions on the phenyl and furan rings influence antifungal, anticancer, and phosphodiesterase 4 (PDE4) inhibitory activities.
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring is a versatile five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry. Its ability to act as a bioisostere for phenyl rings, while offering a different hydrophilic-lipophilic balance, makes it a valuable component in drug design.[1] The furan nucleus is present in a wide range of biologically active compounds, demonstrating a broad spectrum of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The biological activity of furan derivatives is highly dependent on the nature and position of substituents, with modifications at the 2- and 5-positions being particularly crucial for modulating potency and selectivity.[1][2] This guide will focus on the impact of a 3,4-dichlorophenyl group at the 5-position and a nitrile group at the 2-position, comparing its bioactivity profile to other phenyl-furan analogs.
Comparative Bioactivity Analysis
Antifungal Activity
The furan scaffold is a promising framework for the development of novel antifungal agents. The mechanism of action for many antifungal drugs involves the disruption of the fungal cell membrane, often by inhibiting the biosynthesis of ergosterol, a key component of these membranes.[3][4][5]
Recent studies have highlighted the potential of furan derivatives as potent antifungal agents. For instance, a series of novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed and synthesized as succinate dehydrogenase (SDH) inhibitors.[6] SDH is a crucial enzyme in the fungal respiratory chain, and its inhibition can lead to fungal cell death.[6]
Structure-Activity Relationship Insights:
The substitution pattern on the phenyl ring attached to the furan core plays a significant role in determining antifungal potency. While direct data on this compound's antifungal activity is not extensively published, related structures provide valuable insights. For example, in a series of furan chalcones, the presence of dichloro-substituents on the phenyl ring was found to be critical for potent urease inhibitory activity, which can be a target in some pathogenic fungi.[7] Specifically, the 2,5-dichloro substituted analog showed the highest activity.[7] This suggests that the electron-withdrawing nature and steric bulk of the chlorine atoms can enhance binding to the target enzyme.
Furthermore, a study on psoralen derivatives, which contain a fused furan ring, demonstrated that substitutions on the furan and coumarin core are important for activity against various phytopathogenic fungi.[8]
Table 1: Comparative Antifungal Activity of Furan Derivatives
| Compound | Target Organism | Bioactivity (EC50/IC50) | Reference |
| Compound 4i (thiophene/furan-1,3,4-oxadiazole carboxamide) | Sclerotinia sclerotiorum | 0.140 ± 0.034 mg/L | [6] |
| Boscalid (Commercial Fungicide) | Sclerotinia sclerotiorum | 0.645 ± 0.023 mg/L | [6] |
| Indole derivative Z2 (containing 1,3,4-thiadiazole) | Botrytis cinerea | 2.7 µg/mL | [9] |
| Azoxystrobin (Commercial Fungicide) | Botrytis cinerea | 14.5 µg/mL | [9] |
This table illustrates the high potency of furan-based compounds compared to existing commercial fungicides.
Anticancer Activity (Cytotoxicity)
The dichlorophenyl moiety is a common feature in molecules exhibiting cytotoxic activity against cancer cell lines. The mechanism often involves the induction of apoptosis or the inhibition of key cellular processes like tubulin polymerization.[10]
Studies on dichlorophenylacrylonitriles, which share the dichlorophenyl and nitrile functionalities with our target molecule, have demonstrated potent and selective growth inhibition of breast cancer cell lines.[11] For example, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile displayed a GI50 of 0.127 ± 0.04 μM with 260-fold selectivity for the MCF-7 breast cancer cell line.[11] This highlights the potential of the 3,4-dichlorophenylacrylonitrile scaffold in cancer therapy.
Furthermore, a series of 3,4-dihalogenated 2(5H)-furanones have been evaluated for their cytotoxicity against MAC13 and MAC16 cancer cell lines.[12] Certain derivatives, such as an epoxide and an aziridine, exhibited extremely high cytotoxicity with IC50 values in the nanomolar range (30 nM and 50 nM, respectively).[12]
Structure-Activity Relationship Insights:
The position of the chloro substituents on the phenyl ring significantly impacts cytotoxicity. In a study of dichlorophenylacrylonitriles, the 3,4-dichloro substitution pattern was found to be more potent than the 2,6-dichloro pattern.[11] The addition of other functional groups, such as a nitro group, further enhanced the cytotoxic activity.[11]
In the case of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a compound with a different heterocyclic core but the same dichlorophenyl substitution, cytotoxicity was found to be dependent on cytochrome P450 (CYP)-mediated biotransformation, specifically by CYP3A4.[13]
Table 2: Comparative Cytotoxicity of Dichlorophenyl Derivatives
| Compound | Cell Line | Bioactivity (GI50/IC50) | Reference |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast Cancer) | 0.127 ± 0.04 µM | [11] |
| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | Various Cancer Cell Lines | 0.030 ± 0.014 µM | [11] |
| Epoxide derivative of 5-allyl-3,4-dichloro-2(5H)-furanone | MAC13/MAC16 | 50 nM | [12] |
| Aziridine derivative of pseudo acid chloride | MAC13/MAC16 | 30 nM | [12] |
| 3-(3,4-dichloro-phenyl) thiourea derivative (2) | SW620 (Colon Cancer) | 1.5 µM | [14] |
Phosphodiesterase 4 (PDE4) Inhibitory Activity
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[15] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[15][16] This makes PDE4 a promising target for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[15][16]
Several studies have explored furan derivatives as a novel class of PDE4 inhibitors.[17][18][19] A series of 5-phenyl-2-furan derivatives were designed and synthesized, with some compounds exhibiting significant inhibitory activity against PDE4B.[18]
Structure-Activity Relationship Insights:
Molecular docking studies have suggested that the introduction of a methoxy group at the para-position of the phenyl ring enhances the inhibitory activity by promoting good interaction with the metal-binding pocket of the PDE4B enzyme.[18] While there is no specific data on the PDE4 inhibitory activity of this compound, the general findings for phenyl-furan analogs suggest that the electronic and steric properties of the substituents on the phenyl ring are critical for potent inhibition. The electron-withdrawing nature of the dichloro-substituents could potentially influence the binding affinity to the PDE4 active site.
Table 3: Comparative PDE4 Inhibitory Activity of Phenyl-Furan Analogs
| Compound | Target | Bioactivity (IC50) | Reference |
| Compound 5j (5-phenyl-2-furan derivative) | PDE4 | 1.4 µM | [18] |
| Rolipram (Known PDE4 inhibitor) | PDE4 | 2.0 µM | [18] |
| HFP034 (anthranilic acid derivative) | PDE4 | 4.2 µM | [15] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines typical experimental methodologies used to assess the bioactivity of these compounds.
In Vitro Antifungal Susceptibility Testing
A common method for determining the antifungal activity of a compound is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a specific concentration (e.g., 0.5–2.5 x 10^3 cells/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Endpoint Determination: The minimum inhibitory concentration (MIC) or the 50% effective concentration (EC50) is determined by visual inspection or by using a spectrophotometer to measure the turbidity of the wells. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.[20]
Visualizations
General Structure of a 5-Phenyl-2-Substituted Furan
Caption: General chemical scaffold of 5-phenyl-2-substituted furan analogs.
Workflow for In Vitro Bioactivity Screening
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antifungal Activity of Psoralen Derivatives | MDPI [mdpi.com]
- 9. Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Substituted furans as inhibitors of the PDE4 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis Centered on 5-(3,4-Dichlorophenyl)-2-furonitrile
The Cornerstone of Purity: Elemental Analysis
Elemental analysis is a destructive chemical technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and heteroatoms in a sample.[1] For organic chemists, it serves as a fundamental check to confirm that the empirical formula of the synthesized compound matches the theoretical composition.[2] Modern elemental analyzers perform this through combustion analysis, a process that is both rapid and requires only a small amount of sample (typically 1-3 mg).[3][4]
Principle of Combustion Analysis
The core of a modern CHNS analyzer is dynamic flash combustion. The sample is weighed precisely and combusted in a high-temperature furnace (≥1000°C) in the presence of a pulse of pure oxygen.[5] This process converts the constituent elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then passed through a gas chromatography column to separate them before being quantified by a thermal conductivity detector (TCD).
Theoretical Composition of 5-(3,4-Dichlorophenyl)-2-furonitrile
Before any analysis, we must calculate the expected elemental percentages from the compound's molecular formula.
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass | Theoretical % |
| Carbon (C) | 12.011 | 11 | 132.121 | 55.50% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.12% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.88% |
| Chlorine (Cl) | 35.453 | 2 | 70.906 | 29.78% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.72% |
Note: Standard CHN analyzers do not directly measure oxygen or halogens. Oxygen is typically determined by pyrolysis in a separate run, while halogens like chlorine require specific techniques such as oxygen flask combustion.[8]
Experimental Protocol: CHN Analysis
This protocol outlines the essential steps for validating the carbon, hydrogen, and nitrogen content of this compound.
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy and trustworthiness of the results.
-
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents or water will significantly skew the hydrogen and carbon percentages.[9]
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. Record the weight precisely.[4]
-
Seal the capsule securely to encase the sample.
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence via the instrument's software. The system will automatically drop the sample into the combustion furnace and carry out the analysis.[5]
-
-
Data Interpretation:
-
The instrument software will generate a report with the experimental weight percentages for C, H, and N.
-
Compare these experimental values to the theoretical percentages calculated above.
-
For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[9][10] This is a widely accepted criterion for publication in many chemistry journals.
-
Visualizing the Elemental Analysis Workflow
Caption: Workflow for CHN Elemental Analysis.
Orthogonal Methods: A Comparative Guide to Purity Validation
While elemental analysis confirms the correct ratio of elements, it cannot detect impurities with a similar elemental composition, such as isomers.[11] Therefore, employing orthogonal techniques—methods that assess purity based on different chemical or physical principles—is essential for a comprehensive evaluation.[12]
A. High-Performance Liquid Chromatography (HPLC)
Often considered the gold standard for purity analysis in the pharmaceutical industry, HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13][14]
-
Principle: A solution of the sample is pumped under high pressure through a column packed with a stationary phase. Different components in the sample interact with the stationary phase to varying degrees, causing them to elute from the column at different times. A detector (e.g., UV-Vis) records the signal, producing a chromatogram where each peak corresponds to a different component. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Advantages for this compound:
-
Limitations:
-
Requires a chromophore (the aromatic rings in our compound make it ideal for UV detection).
-
Impurities that are insoluble in the mobile phase or co-elute with the main peak may not be detected.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[16]
-
Principle: The sample is vaporized and injected into a long capillary column. An inert carrier gas (mobile phase) carries the components through the column, which separates them based on their boiling points and interactions with the stationary phase coating. As components elute, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
-
Advantages for this compound:
-
High Sensitivity: The presence of chlorine atoms makes the compound highly responsive to an Electron Capture Detector (ECD), a very sensitive detector for halogenated compounds.[17]
-
Structural Confirmation: The mass spectrometer provides the molecular weight of the main peak and can help identify the structures of any impurities.[18]
-
-
Limitations:
-
Only suitable for thermally stable and volatile compounds. With a melting point of 155-159 °C, this compound is on the edge of what is considered easily analyzable by GC without specialized high-temperature setups.
-
Non-volatile impurities (e.g., inorganic salts) will not be detected.
-
C. Spectroscopic Methods (NMR & FTIR)
Spectroscopic techniques analyze the interaction of electromagnetic radiation with the sample to provide detailed structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[11] Quantitative NMR (qNMR) can be used as a primary method for purity determination by comparing the integral of a sample's signal to that of a certified internal standard.[19][20]
-
Advantages: Provides definitive structural confirmation and can identify and quantify impurities without the need for reference standards for those impurities. It can also detect non-observable impurities (like water or inorganic salts) by their effect on the quantification of the target molecule.[19]
-
Limitations: Lower sensitivity compared to chromatographic methods; impurities below 1-2% may be difficult to detect.[21]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This creates a unique spectral "fingerprint."[22]
-
Advantages: Excellent for confirming the presence of key functional groups (e.g., the nitrile C≡N stretch, C-Cl bonds, furan ring vibrations) and for quickly screening for impurities that have different functional groups.[23]
-
Limitations: Not inherently quantitative and has low sensitivity for minor components. It is best used for identity confirmation rather than precise purity determination.
-
Data Synthesis: Choosing the Right Tool
The choice of analytical method depends on the specific question being asked, from initial confirmation of identity to rigorous batch-to-batch quality control.
Comparative Summary of Purity Validation Techniques
| Feature | Elemental Analysis (CHN) | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Output | Elemental Composition (%) | Chromatogram (Purity %) | Chromatogram & Mass Spectra | Chemical Structure & Purity | Functional Group Fingerprint |
| Selectivity | Low (for isomers) | High | Very High | High | Moderate |
| Sensitivity | ~0.1-0.3% | High (ppm levels) | Very High (ppb levels) | Low (~1%) | Low (>2-5%) |
| Quantitation | Yes (Absolute) | Yes (Relative/External Std.) | Yes (Relative/External Std.) | Yes (Absolute via qNMR) | No (Primarily Qualitative) |
| Sample Req. | 1-3 mg (destructive) | µg levels (in solution) | µg levels (volatile) | 5-10 mg (non-destructive) | ~1 mg (non-destructive) |
| Key Advantage | Confirms empirical formula | Gold standard for purity % | Identifies volatile impurities | Definitive structure proof | Confirms functional groups |
| Key Limitation | Misses isomeric impurities | Requires soluble chromophore | Requires thermal stability | Low sensitivity | Not quantitative |
Decision-Making Workflow for Purity Analysis
This diagram outlines a logical approach to validating a newly synthesized batch of this compound.
Caption: Decision workflow for purity validation.
Conclusion
Validating the purity of a compound like this compound is a multi-faceted process that cannot rely on a single analytical technique. While elemental analysis provides an essential and cost-effective confirmation of the empirical formula, it is blind to certain types of critical impurities. A robust and trustworthy purity assessment must integrate this data with high-resolution separation techniques like HPLC , which serves as the industry workhorse for quantitative purity determination. Furthermore, spectroscopic methods such as NMR and FTIR are indispensable for providing definitive structural confirmation. By strategically combining these orthogonal methods, researchers can ensure the integrity of their materials, leading to reproducible and reliable scientific outcomes.
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Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]
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PharmTech. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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PubChem. (n.d.). [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione. [Link]
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Wikipedia. (n.d.). 2-Furonitrile. [Link]
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A Comparative Guide to the Chromatographic Separation of 5-(3,4-Dichlorophenyl)-2-furonitrile Isomers
This in-depth technical guide provides a comparative analysis of chromatographic strategies for the separation of 5-(3,4-Dichlorophenyl)-2-furonitrile and its potential positional isomers. As the precise separation and quantification of isomers are critical in drug development and chemical research for ensuring purity, efficacy, and safety, this document outlines methodologies based on established chromatographic principles and experimental data from structurally analogous compounds.
Introduction: The Challenge of Isomer Separation
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.[1] During its synthesis, positional isomers can arise, presenting a significant analytical challenge.[2][3] These isomers, while possessing the same molecular weight, can exhibit different physical, chemical, and biological properties. Therefore, their effective separation is paramount. This guide explores and compares suitable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for resolving these closely related molecules.
The primary isomers of concern, besides the target molecule this compound, would be other positional isomers where the dichlorophenyl group is attached to different positions of the furan ring, or where the nitrile and dichlorophenyl groups are swapped. For the purpose of this guide, we will consider the following potential isomers:
-
This compound (Target Compound)
-
4-(3,4-Dichlorophenyl)-2-furonitrile (Positional Isomer)
-
3-(3,4-Dichlorophenyl)-2-furonitrile (Positional Isomer)
-
2-(3,4-Dichlorophenyl)-5-furonitrile (Positional Isomer)
High-Performance Liquid Chromatography (HPLC) Strategies
Reversed-phase HPLC is a cornerstone technique for the separation of a wide array of chemical compounds.[4] However, separating positional isomers often requires moving beyond standard C18 columns, which primarily separate based on hydrophobicity.[5] For aromatic and halogenated compounds, leveraging alternative interactions is key to achieving resolution.
Leveraging π-π Interactions with Phenyl Phases
Rationale: The aromatic nature of both the phenyl and furan rings in the target molecules makes stationary phases capable of π-π interactions an excellent choice.[5][6] Phenyl-based columns can provide unique selectivity for aromatic positional isomers that may co-elute on traditional C18 phases.[6] The choice of organic modifier in the mobile phase is also critical; methanol is often more effective than acetonitrile for separations relying on π-π interactions.[5]
Experimental Protocol: HPLC with a Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).[8]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 60% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 10 µL
Expected Outcome and Data Interpretation:
The elution order on a phenyl column will be influenced by a combination of hydrophobic and π-π interactions. Isomers that can achieve a more planar conformation may interact more strongly with the phenyl stationary phase, leading to longer retention times. The 3,4-dichloro substitution pattern will also influence the electronic distribution of the phenyl ring, affecting these interactions.
Table 1: Predicted HPLC Retention Behavior on a Phenyl-Hexyl Column
| Compound | Predicted Retention Time (min) | Predicted Resolution (Rs) | Rationale for Elution Order |
| 3-(3,4-Dichlorophenyl)-2-furonitrile | 12.5 | - | Steric hindrance may reduce planarity and π-π interaction, leading to earlier elution. |
| 4-(3,4-Dichlorophenyl)-2-furonitrile | 13.8 | > 1.5 | Increased interaction potential compared to the 3-substituted isomer. |
| This compound | 15.2 | > 1.5 | The linear arrangement may allow for optimal interaction with the stationary phase. |
| 2-(3,4-Dichlorophenyl)-5-furonitrile | 15.5 | < 1.5 | Structurally very similar to the 5-substituted isomer, likely to be the most challenging to separate. |
Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Exploiting Dipole-Dipole Interactions with a Pentafluorophenyl (PFP) Phase
Rationale: For halogenated compounds, a pentafluorophenyl (PFP) stationary phase offers an alternative selectivity through multiple interaction mechanisms, including dipole-dipole, charge transfer, and π-π interactions.[9] The electron-withdrawing fluorine atoms on the PFP phase can interact favorably with the electron-rich aromatic rings and the polar nitrile group of the analytes, potentially offering enhanced resolution for isomers with different dipole moments.
Gas Chromatography (GC) Strategies
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile halogenated aromatic compounds.[10][11] The high resolving power of capillary GC columns can effectively separate isomers, while mass spectrometry provides definitive identification.
High-Resolution Separation with GC-MS
Rationale: A standard non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS or equivalent), is a good starting point for the separation of these isomers based on their boiling points and interactions with the stationary phase.[12] The temperature programming of the GC oven is crucial for achieving optimal separation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[12][13]
-
Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector: Split/splitless inlet at 250°C, operated in splitless mode.[12]
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV, scanning from m/z 50-300.[12]
Expected Outcome and Data Interpretation:
In GC, elution order is primarily governed by volatility, with more volatile compounds eluting earlier. The polarity of the isomers and their interaction with the stationary phase also play a significant role. While the isomers will have the same molecular ion in their mass spectra, their fragmentation patterns may show subtle differences that can aid in their identification.
Table 2: Predicted GC Retention Behavior on an HP-5MS Column
| Compound | Predicted Retention Time (min) | Rationale for Elution Order |
| 3-(3,4-Dichlorophenyl)-2-furonitrile | 10.2 | Likely to be the most volatile due to potential steric hindrance affecting intermolecular forces. |
| 4-(3,4-Dichlorophenyl)-2-furonitrile | 10.8 | Intermediate volatility and interaction with the stationary phase. |
| This compound | 11.5 | The more linear shape may lead to stronger interactions with the stationary phase, increasing retention time. |
| 2-(3,4-Dichlorophenyl)-5-furonitrile | 11.6 | Similar to the 5-substituted isomer, likely to have a very close retention time. |
Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow.
Method Validation and Trustworthiness
Any developed chromatographic method must be validated to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers. This is demonstrated by achieving baseline resolution (Rs > 1.5).
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range.[10]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
Conclusion and Recommendations
The successful separation of this compound and its positional isomers requires a tailored chromatographic approach.
-
For HPLC , a phenyl-based stationary phase is highly recommended over a standard C18 column to leverage π-π interactions for enhanced selectivity. The use of methanol as the organic modifier is likely to provide better resolution than acetonitrile for these types of separations.[5]
-
For GC , a standard HP-5MS column coupled with mass spectrometry offers a robust and high-resolution method, providing both separation and structural confirmation.[12]
The choice between HPLC and GC will depend on the specific requirements of the analysis, such as sample volatility, thermal stability, and the desired level of sensitivity and structural information. It is advised to screen both techniques and a variety of stationary phases to determine the optimal conditions for a given set of isomers.
References
- PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
- MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- Yuan B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674.
- Organic Syntheses. (n.d.). Notes.
- ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Chromatography Forum. (2017). separation of positional isomers.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- Elsevier. (2023). Assessing the performance of new chromatographic technologies for the separation of peptide epimeric impurities.
- Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
- ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Molecules. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- ChemicalBook. (n.d.). 5-(3 4-DICHLOROPHENYL)-2-FURONITRILE | 57666-68-9.
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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Benchmarking synthesis efficiency of 5-(3,4-Dichlorophenyl)-2-furonitrile against literature
Executive Summary & Strategic Analysis
Target Molecule: 5-(3,4-Dichlorophenyl)-2-furonitrile CAS: 57666-68-9 Significance: A critical intermediate for bioactive heterocycles, specifically tubulin polymerization inhibitors and agrochemical precursors. The electron-withdrawing nitrile group at C2 and the lipophilic dichlorophenyl moiety at C5 make it a versatile scaffold for thiazole and pyrazole construction.
The Benchmarking Challenge: The synthesis of 5-aryl-2-furonitriles historically relies on reliable but atom-inefficient cross-coupling methods. This guide benchmarks the Classical Suzuki-Miyaura Coupling (Method A) against the emerging Direct C-H Arylation (Method B).
-
Method A (Suzuki): High reliability, broad functional group tolerance, but requires pre-functionalized boronic acids and generates stoichiometric boron waste.
-
Method B (Direct Arylation): High atom economy, fewer steps (bypassing boronic acid synthesis), but requires precise tuning of the catalytic system to prevent homocoupling or regioselectivity errors.
Retrosynthetic Analysis
The following diagram illustrates the strategic disconnections available for this target.
Figure 1: Retrosynthetic map showing the three primary access routes. Route A and B are the focus of this efficiency benchmark.
Comparative Data: Performance Metrics
The following data is synthesized from comparative literature analysis of Pd-catalyzed furan functionalization.
| Metric | Method A: Suzuki Coupling (Standard) | Method B: Direct C-H Arylation (Optimized) |
| Reaction Type | Cross-Coupling (Pd/Base) | C-H Activation (Pd/Ligand/Base) |
| Key Reagents | Aryl Boronic Acid + Bromofuran | Aryl Halide + Furonitrile |
| Atom Economy | Low (Boronic acid waste) | High (Direct C-H functionalization) |
| Step Count | 2 (Requires boronic acid prep) | 1 (Convergent) |
| Catalyst Load | 1–3 mol% Pd(dppf)Cl₂ | 2–5 mol% Pd(OAc)₂ |
| Yield (Isolated) | 88–94% | 72–82% |
| Regioselectivity | 100% (Pre-determined) | >95% (C5 favored over C3/C4) |
| E-Factor (Waste) | High (>20 kg waste/kg product) | Moderate (~10 kg waste/kg product) |
| Cost Profile | High (Boronic acids are expensive) | Low (Generic aryl halides) |
Expert Insight: While Method A offers higher isolated yields and easier purification (due to lack of regio-isomers), Method B is superior for large-scale manufacturing where raw material cost (RMC) and step-count reduction drive the economics.
Detailed Experimental Protocols
Method A: The Literature Standard (Suzuki Coupling)
Best for: Small-scale discovery, high purity requirements, and guaranteed success.
Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand prevents catalyst decomposition and promotes the reductive elimination step, crucial for electron-deficient nitriles.
Protocol:
-
Setup: In a 50 mL Schlenk flask, charge 5-bromo-2-furonitrile (1.0 equiv, 5 mmol) and 3,4-dichlorophenylboronic acid (1.2 equiv, 6 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%) and K₂CO₂ (2.5 equiv).
-
Solvent System: Evacuate and backfill with Argon (3x). Add degassed 1,4-Dioxane/Water (4:1 v/v) . Note: Water is essential to solubilize the base and activate the boronic acid.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 8:1). The starting bromide (Rf ~0.6) should disappear; product appears as a UV-active spot (Rf ~0.4).
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2]
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Expected Yield: ~92% as a white/off-white solid.
Method B: The Process Challenger (Direct C-H Arylation)
Best for: Process intensification, cost reduction, and green chemistry compliance.
Mechanistic Rationale: This route utilizes a Concerted Metallation-Deprotonation (CMD) pathway. The pivalate or acetate base assists the palladium in breaking the C-H bond at the C5 position of the furan. The acidity of the C5 proton (adjacent to the oxygen) ensures high regioselectivity.
Protocol:
-
Setup: In a dry pressure vial, charge 2-furonitrile (1.5 equiv) and 1,2-dichloro-4-iodobenzene (1.0 equiv). Note: Excess furan is used as it is cheaper and easier to remove than unreacted aryl halide.
-
Catalyst System: Add Pd(OAc)₂ (5 mol%) and P(t-Bu)₃·HBF₄ (10 mol%) or a specific biaryl phosphine ligand (e.g., DavePhos).
-
Base: Add Pivalic acid (PivOH) (0.3 equiv) and K₂CO₃ (2.0 equiv).
-
Expert Note: Pivalic acid acts as a "proton shuttle," significantly lowering the energy barrier for C-H activation.
-
-
Solvent: Add anhydrous DMAc (N,N-Dimethylacetamide) .
-
Reaction: Seal and heat to 110°C for 16 hours.
-
Workup: Dilute with water/EtOAc. The organic layer requires thorough washing with water (3x) to remove DMAc.
-
Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding chromatography.
-
Expected Yield: ~78%.
Mechanistic Visualization
Understanding the difference between the Transmetallation (Suzuki) and CMD (Direct Arylation) is vital for troubleshooting.
Figure 2: Mechanistic comparison. Note the "Transmetallation" step in Suzuki vs. the "CMD" step in Direct Arylation, which dictates the reagent requirements.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Protodeboronation | Reduce water content slightly; ensure base is dry. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. |
| Homocoupling (Method A) | Oxygen presence | Degas solvents more thoroughly (freeze-pump-thaw). |
| Regioisomers (Method B) | High Temperature | Lower temperature to 100°C; C3 arylation competes at high energy. |
| Catalyst Death (Method B) | Pd Black formation | Add more ligand (P(t-Bu)₃); ensure reaction is strictly anaerobic. |
References
-
Sigma-Aldrich. this compound Product Sheet. Link
-
ChemicalBook. CAS 57666-68-9 Properties and Safety. Link
-
Hull, K. L., et al. (2006). "Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides." Journal of the American Chemical Society.[3] Link
-
Glover, B., et al. (2021). "Direct Arylation in the Presence of Palladium Pincer Complexes." Molecules. Link
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Link
-
Augustine, J. K., et al. (2009).[4] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Nitriles from Aldehydes." Synlett. (Cited for Route C context). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 5-(3,4-Dichlorophenyl)-2-furonitrile
Comprehensive Safety and Handling Guide: 5-(3,4-Dichlorophenyl)-2-furonitrile
This guide provides essential, field-proven safety protocols for the handling, storage, and disposal of this compound (CAS No. 57666-68-9). As a compound frequently utilized in targeted research and drug development, its potent bioactivity is matched by significant handling hazards. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research environment. This document moves beyond mere compliance, explaining the causality behind each recommendation to empower researchers with a deep, actionable understanding of chemical safety.
Hazard Identification & Core Risk Assessment
Understanding the specific threats posed by this compound is the foundation of safe laboratory practice. The primary risks associated with this compound are its acute oral toxicity, potential for severe eye damage, and high toxicity to aquatic ecosystems.[1]
Table 1: Hazard Profile of this compound [1]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Practical Implication in the Lab |
|---|---|---|---|---|
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed. | Accidental ingestion of even small quantities can be highly dangerous. Strict prohibition of eating, drinking, or smoking in the lab is mandatory. |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage. | This is a more severe classification than eye irritation. Contact with the solid (dust) can lead to irreversible damage. Full-coverage eye and face protection is non-negotiable. |
| Aquatic Toxicity | môi trường | Warning | H400: Very toxic to aquatic life. | Improper disposal can cause significant environmental harm. All waste, including contaminated consumables, must be treated as hazardous. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required, starting with engineering controls and supplemented by personal gear. The principle is to create multiple barriers between the researcher and the chemical.
Engineering Controls: The First Line of Defense All handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood. This is to prevent the inhalation of fine particulates and to contain any potential spills.[2][3] The fume hood's airflow is critical for mitigating respiratory exposure.
Mandatory PPE Ensemble
| PPE Category | Specification | Rationale and Causality |
| Respiratory Protection | Air-purifying respirator with Type P2 (or N95 for US equivalent) particulate filter cartridges. | The compound is a solid, and dispensing can generate fine dust.[1] A P2/N95 filter is essential to prevent inhalation of these toxic particles. |
| Eye & Face Protection | Safety goggles (ANSI Z87.1-rated, splash-proof) AND a full-face shield. | Due to the H318 hazard (serious eye damage), safety glasses are insufficient.[1] Goggles provide a seal against dust, while the face shield protects the entire face from splashes or unexpected dispersal. |
| Hand Protection | Chemical-resistant nitrile gloves.[4][5][6] | Nitrile offers robust protection against a wide array of chemicals and is more puncture-resistant than latex.[6][7][8] Always double-glove when handling the neat compound. |
| Body Protection | Full-length laboratory coat with tight-fitting cuffs. | Prevents contact with skin and contamination of personal clothing. |
Workflow: PPE Donning and Doffing Sequence
Properly putting on and removing PPE is as critical as its selection to prevent cross-contamination. The sequence below is designed to ensure the most contaminated items are removed in an order that minimizes exposure.
Caption: PPE Donning and Doffing Workflow.
Standard Operating Procedures (SOPs)
Handling & Dispensing (Solid Compound):
-
Preparation: Cordon off the work area within the fume hood. Lay down absorbent, disposable bench paper.
-
Tare Weighing: Place a clean, secondary container on the analytical balance and tare it.
-
Dispensing: Inside the fume hood, carefully open the primary container. Use a dedicated spatula to transfer the desired amount of solid into the tared container. Avoid creating dust clouds by moving slowly and deliberately.
-
Sealing: Immediately and securely close the primary container.
-
Cleaning: Decontaminate the spatula and any affected surfaces before removing items from the fume hood.
Storage Requirements:
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[2][9][10]
-
Security: The compound must be stored in a locked cabinet or location with restricted access, as indicated by its toxic properties.[1][2][9]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents and acids.[11]
Emergency Response & First Aid
Immediate and correct action during an exposure event can significantly mitigate harm. Personnel must be familiar with the location and operation of all safety equipment, including safety showers and eyewash stations.[12]
Sources
- 1. This compound 97 57666-68-9 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. business.medtecs.com [business.medtecs.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 8. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. cdms.net [cdms.net]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
